Clematiganoside A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C64H104O30 |
|---|---|
Molecular Weight |
1353.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C64H104O30/c1-25-36(69)41(74)45(78)54(86-25)91-49-31(20-65)88-52(47(80)43(49)76)85-23-32-40(73)42(75)46(79)55(89-32)94-58(82)64-17-15-59(3,4)19-28(64)27-9-10-34-60(5)13-12-35(61(6,24-66)33(60)11-14-63(34,8)62(27,7)16-18-64)90-57-51(39(72)30(68)22-84-57)93-56-48(81)50(37(70)26(2)87-56)92-53-44(77)38(71)29(67)21-83-53/h9,25-26,28-57,65-81H,10-24H2,1-8H3/t25-,26-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39-,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53-,54-,55-,56-,57-,60-,61-,62+,63+,64-/m0/s1 |
InChI Key |
PLQZZVHULIUSEV-VBCYAEBHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Discovery, Isolation, and Characterization of Triterpenoid Saponins from Clematis Species
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Clematiganoside A" did not yield specific findings in a comprehensive search of scientific literature. This guide, therefore, focuses on the discovery and isolation of a representative triterpenoid (B12794562) saponin (B1150181) from a Clematis species, providing a detailed framework applicable to the study of novel saponins (B1172615) within this genus.
Introduction
The genus Clematis, belonging to the Ranunculaceae family, is a rich source of diverse secondary metabolites, with triterpenoid saponins being of significant interest due to their potential pharmacological activities. These compounds have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the methodologies for the discovery, isolation, and structural elucidation of triterpenoid saponins from Clematis species, using a representative example to illustrate the key processes.
Discovery and Initial Screening
The discovery of novel saponins typically begins with the screening of extracts from various Clematis species. A general workflow for this initial phase is outlined below.
Caption: Initial workflow for the discovery of saponins from Clematis species.
Isolation and Purification Protocol
The isolation of a specific saponin from the n-butanol extract is a multi-step process involving various chromatographic techniques. The following is a detailed protocol for the isolation of a representative triterpenoid saponin.
General Experimental Procedures
| Technique | Description |
| Column Chromatography (CC) | Silica gel, Sephadex LH-20, and ODS are commonly used stationary phases. |
| High-Performance Liquid Chromatography (HPLC) | Both analytical and preparative scale HPLC with C18 columns are employed for final purification. A typical mobile phase consists of a gradient of acetonitrile (B52724) (ACN) and water. |
| Thin-Layer Chromatography (TLC) | Silica gel plates are used for monitoring fractions. A common developing solvent system is CHCl₃-MeOH-H₂O. Spots are visualized by spraying with 10% H₂SO₄ in ethanol (B145695) followed by heating. |
Step-by-Step Isolation Workflow
The following diagram illustrates a typical isolation and purification workflow for a triterpenoid saponin from a Clematis species.
Caption: A multi-step workflow for the isolation of a pure saponin.
Structural Elucidation
Once a pure saponin is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the key spectroscopic data used for structure elucidation.
| Spectroscopic Method | Information Obtained |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the saponin. Fragmentation patterns can give clues about the aglycone and sugar sequence. |
| ¹H NMR | Shows the number and types of protons, their chemical environment, and coupling interactions. Anomeric protons of sugars typically appear in the δ 4.5-5.5 ppm region. |
| ¹³C NMR | Indicates the number of carbon atoms and their types (e.g., C, CH, CH₂, CH₃). Anomeric carbons of sugars are found in the δ 95-110 ppm region. |
| 2D NMR (COSY, HSQC, HMBC) | These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the aglycone and sugar moieties, as well as the linkage points between them. |
Example of a Triterpenoid Saponin Structure from Clematis
The following diagram shows the general structure of a triterpenoid saponin, which consists of a non-polar aglycone (triterpene) and one or more polar sugar chains.
Caption: General structure of a bidesmosidic triterpenoid saponin.
Quantitative Data
The following table presents hypothetical quantitative data for the isolation of a representative saponin from 1 kg of dried Clematis roots.
| Extraction/Purification Step | Starting Material (g) | Yield (g) | Purity (%) |
| Methanol Extraction | 1000 | 150 (Crude Extract) | - |
| n-Butanol Partition | 150 | 45 (n-BuOH Fraction) | - |
| Silica Gel Chromatography | 45 | 8 (Fraction B) | ~30% |
| Sephadex LH-20 Chromatography | 8 | 1.5 (Subfraction B2) | ~70% |
| Preparative HPLC | 1.5 | 0.05 (Pure Saponin) | >98% |
Conclusion
The isolation and characterization of triterpenoid saponins from Clematis species is a systematic process that relies on a combination of chromatographic and spectroscopic techniques. While the specific methodologies may need to be adapted based on the particular compound and plant material, the workflow and principles outlined in this guide provide a solid foundation for researchers in natural product chemistry and drug discovery. The detailed structural information obtained is crucial for understanding the structure-activity relationships of these potentially therapeutic compounds.
Unveiling Clematiganoside A: A Technical Guide to its Molecular Characteristics and Mass Spectrometry Analysis
For Immediate Release
This technical guide provides a comprehensive overview of the molecular and mass spectrometric properties of Clematiganoside A, a triterpenoid (B12794562) saponin (B1150181) of interest to researchers in natural product chemistry, pharmacology, and drug development. This document details the compound's molecular formula, presents its mass spectrometry data in a structured format, outlines the experimental protocols for its characterization, and visualizes the general workflow for its isolation and analysis.
Core Molecular Data
This compound possesses the molecular formula C₆₄H₁₀₄O₃₀. This was determined through a combination of Time-of-Flight Mass Spectrometry (TOF-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), in conjunction with 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Analysis
High-resolution mass spectrometry is a critical tool for the structural elucidation of complex natural products like this compound. The following table summarizes the key mass spectrometry data.
| Parameter | Value | Method |
| Molecular Formula | C₆₄H₁₀₄O₃₀ | TOF-MS, ESI-MS, NMR |
| Observed Ion (Negative Mode) | [M-H]⁻ | ESI-MS |
| Observed Ion (Positive Mode) | [M+Na]⁺ | ESI-MS |
Note: Specific m/z values for the molecular ion and its fragments are pending acquisition from detailed structural elucidation literature.
Experimental Protocols
The characterization of this compound involves a multi-step process encompassing extraction, purification, and spectroscopic analysis.
Extraction and Isolation of Saponins (B1172615) from Clematis Species
A general procedure for the isolation of saponins from plants of the Clematis genus, such as Clematis ganpiniana from which this compound was first reported, is as follows:
-
Plant Material Preparation: The plant material (e.g., whole plant, roots) is dried and powdered.
-
Extraction: The powdered material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.
-
Chromatographic Purification: The saponin-rich fraction is subjected to multiple rounds of column chromatography. This may include silica (B1680970) gel chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column to yield the pure compound.
Mass Spectrometry and NMR Spectroscopy
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The purified compound is analyzed by HPLC coupled to an electrospray ionization mass spectrometer (ESI-MS). Analysis is typically performed in both positive and negative ion modes to obtain the mass of the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, tandem MS (MS/MS or MSⁿ) experiments are conducted. Collision-Induced Dissociation (CID) of the precursor ion provides fragmentation patterns that help in elucidating the sequence of sugar moieties and the structure of the aglycone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the complete structure of the molecule, including the stereochemistry.
Visualization of Experimental Workflow and Potential Biological Pathway
The following diagrams illustrate the general workflow for the isolation and analysis of this compound and a potential signaling pathway associated with the anti-inflammatory activity of saponins from the Clematis genus.
Saponins isolated from Clematis species have demonstrated anti-inflammatory properties. While the specific mechanism of this compound is yet to be fully elucidated, studies on related saponins from Clematis florida suggest the involvement of the JAK/STAT signaling pathway.
This technical guide serves as a foundational resource for professionals engaged in the study of natural products. Further research is warranted to fully characterize the mass spectral fragmentation of this compound and to elucidate its specific biological activities and mechanisms of action.
Unraveling the Molecular Architecture of Clematiganoside A: A Technical Guide to NMR-Based Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Clematiganoside A, a novel triterpenoid (B12794562) saponin (B1150181) isolated from the whole plant of Clematis ganpiniana. The determination of its complex chemical structure was made possible through a synergistic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, complemented by mass spectrometry. This document provides a comprehensive overview of the experimental protocols and a detailed analysis of the spectral data that were pivotal in piecing together the molecular puzzle of this natural product.
Core Analytical Strategy: An Overview
The structural determination of this compound hinged on a multi-step analytical workflow. The process commenced with the isolation and purification of the compound, followed by the acquisition of a suite of NMR spectra. These spectra provided crucial information regarding the carbon skeleton, the types and connectivity of protons, and the three-dimensional arrangement of the atoms. Mass spectrometry was employed to determine the molecular formula, providing an essential constraint for the interpretation of the NMR data.
Caption: General workflow for natural product structure elucidation.
Detailed NMR Experimental Protocols
The NMR spectra of this compound were recorded on a Bruker AV-400 spectrometer. The sample was dissolved in deuterated pyridine (B92270) (C₅D₅N). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the solvent signals.
Key Experimental Parameters:
-
Spectrometer: Bruker AV-400
-
Solvent: Pyridine-d₅ (C₅D₅N)
-
Temperature: Room Temperature
-
1D NMR: ¹H NMR (400 MHz), ¹³C NMR (100 MHz)
-
2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation)
The ¹H NMR spectrum provided information about the chemical environment and multiplicity of the protons in the molecule. The ¹³C NMR spectrum revealed the number and types of carbon atoms. COSY experiments were used to establish proton-proton coupling networks, identifying adjacent protons. HSQC correlated directly bonded proton and carbon atoms, while HMBC identified longer-range (2-3 bond) correlations between protons and carbons, which was critical for connecting different structural fragments.
Tabulated NMR Data for this compound
The following tables summarize the quantitative ¹H and ¹³C NMR data obtained for the aglycone and sugar moieties of this compound.
Table 1: ¹³C NMR Data of this compound in C₅D₅N (100 MHz)
| Position | δc (ppm) | Position | δc (ppm) |
| Aglycone | Aglycone (cont.) | ||
| 1 | 38.9 | 16 | 23.8 |
| 2 | 26.7 | 17 | 47.1 |
| 3 | 88.8 | 18 | 42.0 |
| 4 | 39.5 | 19 | 46.4 |
| 5 | 55.9 | 20 | 30.9 |
| 6 | 18.5 | 21 | 34.2 |
| 7 | 33.2 | 22 | 33.1 |
| 8 | 40.1 | 23 | 63.8 |
| 9 | 48.1 | 24 | 13.5 |
| 10 | 37.1 | 25 | 16.2 |
| 11 | 23.8 | 26 | 17.6 |
| 12 | 122.8 | 27 | 26.2 |
| 13 | 144.3 | 28 | 179.9 |
| 14 | 42.3 | 29 | 33.2 |
| 15 | 28.3 | 30 | 23.8 |
| Sugar Moieties | Sugar Moieties (cont.) | ||
| Ara-1 | 107.1 | Rha-1 | 101.8 |
| Ara-2 | 83.7 | Rha-2 | 72.0 |
| Ara-3 | 78.4 | Rha-3 | 82.5 |
| Ara-4 | 73.1 | Rha-4 | 72.8 |
| Ara-5 | 64.9 | Rha-5 | 69.4 |
| Rha-6 | 18.7 |
Table 2: ¹H NMR Data of this compound in C₅D₅N (400 MHz)
| Position | δh (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 3 | 3.28 | dd | 11.6, 4.4 |
| 12 | 5.48 | t | 3.2 |
| 23a | 4.25 | d | 11.2 |
| 23b | 3.40 | d | 11.2 |
| 24 | 1.10 | s | |
| 25 | 0.92 | s | |
| 26 | 0.96 | s | |
| 27 | 1.28 | s | |
| 29 | 1.01 | s | |
| 30 | 0.95 | s | |
| Sugar Moieties | |||
| Ara-1 | 4.88 | d | 6.8 |
| Rha-1 | 5.89 | br s |
(Note: Not all proton signals are listed for clarity; key diagnostic signals are highlighted.)
Assembling the Structure: Key 2D NMR Correlations
The final structure of this compound was pieced together by analyzing the correlations observed in the 2D NMR spectra.
Caption: Key 2D NMR correlations for structural linkage.
-
HMBC correlations were crucial in establishing the linkages between the sugar units and the aglycone. For instance, a correlation between the anomeric proton of the arabinose unit (Ara H-1 at δ 4.88) and C-3 of the aglycone (δ 88.8) confirmed the attachment point of the sugar chain.
-
Similarly, an HMBC correlation between the anomeric proton of the rhamnose unit (Rha H-1 at δ 5.89) and C-2 of the arabinose unit (Ara C-2 at δ 83.7) established the sequence of the sugar moieties.
-
COSY spectra confirmed the proton-proton connectivities within the individual sugar units and throughout the aglycone's spin systems.
-
HSQC spectra allowed for the unambiguous assignment of protonated carbons.
Through the meticulous analysis of this comprehensive NMR dataset, the complete chemical structure of this compound was successfully elucidated as a hederagenin-based triterpenoid saponin with a two-sugar chain attached at the C-3 position. This guide underscores the power of modern NMR spectroscopy as an indispensable tool in the field of natural product chemistry and its vital role in the discovery of new chemical entities with potential therapeutic applications.
Clematiganoside A: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of Clematiganoside A, a triterpenoid (B12794562) saponin (B1150181) with potential pharmacological applications. This document details its natural sources, a proposed biosynthetic pathway, and general experimental protocols for its isolation and purification.
Natural Sources of this compound
This compound has been identified as a natural constituent of several plant species belonging to the genus Clematis, within the family Ranunculaceae. These plants have a history of use in traditional medicine, particularly in Asia. The primary documented botanical sources of this compound are:
-
Clematis chinensis Osbeck: A climbing vine native to China, where its roots and rhizomes are used in traditional Chinese medicine.
-
Clematis hexapetala Pall.: A perennial herbaceous plant found in China, Mongolia, and Siberia.
-
Clematis manshurica Rupr.: A species of flowering plant native to northeastern Asia, also utilized in traditional medicine.
-
Clematis ganpiniana : Another species within the Clematis genus from which this compound has been isolated.
These species are known to produce a diverse array of triterpenoid saponins, with this compound being one of the notable constituents. The compound is typically found in the roots and rhizomes of these plants.
Data Presentation
While this compound has been successfully isolated from the aforementioned Clematis species, specific quantitative data regarding its yield and concentration in different plant parts is not extensively reported in the currently available scientific literature. The following table provides a qualitative summary of its known sources. Researchers are encouraged to perform quantitative analysis as part of their extraction and isolation workflows.
| Plant Species | Plant Part | Presence of this compound | Reported Yield/Concentration |
| Clematis chinensis Osbeck | Roots and Rhizomes | Present | Data not available |
| Clematis hexapetala Pall. | Roots and Rhizomes | Present | Data not available |
| Clematis manshurica Rupr. | Roots and Rhizomes | Present | Data not available |
| Clematis ganpiniana | Whole Plant | Present | Data not available |
Proposed Biosynthesis of this compound
The biosynthesis of this compound, an oleanane-type triterpenoid saponin, is proposed to follow the well-established isoprenoid pathway. This pathway involves the cyclization of 2,3-oxidosqualene (B107256) and subsequent modifications by a series of enzymes.
The biosynthesis can be broadly divided into three key stages:
-
Formation of the Triterpenoid Backbone: The pathway originates from the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme β-amyrin synthase, to form the pentacyclic triterpenoid skeleton, β-amyrin.
-
Oxidative Modifications: The β-amyrin backbone undergoes a series of oxidative modifications, primarily hydroxylation and oxidation, catalyzed by cytochrome P450 monooxygenases (CYPs). These modifications create the specific aglycone structure of this compound.
-
Glycosylation: The final stage involves the attachment of sugar moieties to the aglycone at specific positions. This glycosylation is carried out by UDP-dependent glycosyltransferases (UGTs), which transfer sugar units from activated sugar donors (UDP-sugars) to the triterpenoid scaffold, resulting in the final saponin structure.
A Comprehensive Review of the Biological Activities of Clematichinenoside AR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clematichinenoside AR (CAR), a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Clematis chinensis, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth review of the current literature on the biological activities of CAR, with a focus on its anti-inflammatory, neuroprotective, and potential anticancer effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved in its mechanism of action.
Anti-inflammatory Activity
Clematichinenoside AR has demonstrated notable anti-inflammatory properties in various in vitro and in vivo models. Its mechanism of action primarily involves the modulation of pro-inflammatory cytokines and signaling pathways.
Quantitative Data on Anti-inflammatory Effects
| Cell Line | Stimulant | Biomarker | Concentration of CAR | % Inhibition / Effect | Reference |
| MH7A (human rheumatoid arthritis fibroblast-like synoviocytes) | rhTNF-α (10 ng/mL) | IL-6 | 10, 50, 100 µM | Dose-dependent decrease | [1] |
| MH7A (human rheumatoid arthritis fibroblast-like synoviocytes) | rhTNF-α (10 ng/mL) | IL-8 | 10, 50, 100 µM | Dose-dependent decrease | [1] |
| MH7A (human rheumatoid arthritis fibroblast-like synoviocytes) | rhTNF-α (10 ng/mL) | MMP-1 | 10, 50, 100 µM | Dose-dependent attenuation | [1] |
Experimental Protocols
Inhibition of Cytokine and MMP-1 Production in MH7A Cells
-
Cell Culture: Human rheumatoid arthritis-derived fibroblast-like synoviocyte (MH7A) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were pre-treated with various concentrations of Clematichinenoside AR (10, 50, 100 µM) for 2 hours before stimulation with recombinant human tumor necrosis factor-alpha (rhTNF-α) at a concentration of 10 ng/mL for 24 hours.
-
Quantification: The concentrations of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Matrix Metalloproteinase-1 (MMP-1) in the cell culture supernatants were measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Signaling Pathways in Anti-inflammatory Action
Clematichinenoside AR exerts its anti-inflammatory effects by inhibiting key signaling cascades. In rhTNF-α-stimulated MH7A cells, CAR has been shown to inhibit the phosphorylation of p38 and ERK MAPKs.[1] Furthermore, it suppresses the sustained phosphorylation of c-Jun N-terminal kinase (JNK).[1] Another significant mechanism is the inhibition of synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis.
Neuroprotective Activity
Clematichinenoside AR has demonstrated significant neuroprotective effects, particularly in the context of ischemic stroke. It functions by modulating signaling pathways that prevent neuronal apoptosis.
Quantitative Data on Neuroprotective Effects
| Cell Line/Model | Condition | Biomarker/Assay | Concentration of CAR | % Effect | Reference |
| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | Apoptosis Ratio | 1 µM | 18.8% decrease | [2] |
| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | Apoptosis Ratio | 10 µM | 43.3% decrease | [2] |
| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | Apoptosis Ratio | 100 µM | 72.2% decrease | [2] |
Experimental Protocols
TUNEL Assay for Apoptosis in Cortical Neurons
-
Cell Culture and Treatment: Primary cortical neurons were subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) to mimic ischemic conditions. Cells were treated with Clematichinenoside AR during the reoxygenation phase.[3][4]
-
TUNEL Staining: Apoptotic cells were detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit. Briefly, cells were fixed, permeabilized, and then incubated with the TUNEL reaction mixture containing TdT and FITC-labeled dUTP.[3][4]
-
Analysis: The percentage of TUNEL-positive (apoptotic) cells was determined by fluorescence microscopy.[3][4]
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Following treatment, total protein was extracted from cortical neurons using a lysis buffer.
-
SDS-PAGE and Transfer: Protein samples were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated and total forms of ERK1/2, cPKC, p90RSK, and CREB, as well as apoptosis-related proteins like Bcl-2 and Bax.[3][4]
-
Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways in Neuroprotection
The neuroprotective mechanism of CAR involves the synergistic activation of the ERK1/2 and cPKC pathways. This activation leads to the phosphorylation and nuclear translocation of p90RSK, which then phosphorylates the transcription factor CREB. Phosphorylated CREB promotes the expression of anti-apoptotic genes, ultimately preventing neuronal cell death.[3][4]
Anticancer Activity
While the anti-inflammatory and neuroprotective effects of Clematichinenoside AR are relatively well-documented, its potential as an anticancer agent is an emerging area of research. Currently, there is a lack of specific studies focusing on the direct cytotoxic and anti-proliferative effects of purified Clematichinenoside AR on cancer cell lines. General studies on saponins (B1172615) from Clematis species suggest potential anticancer properties, but further investigation is required to elucidate the specific role and mechanisms of CAR in cancer therapy. Future research should focus on determining the IC50 values of CAR in various cancer cell lines and identifying the signaling pathways involved in its potential anticancer activity.
Future Directions
The promising biological activities of Clematichinenoside AR warrant further investigation. Key areas for future research include:
-
Quantitative analysis of anti-inflammatory effects: Determining the IC50 values for the inhibition of various pro-inflammatory mediators.
-
In-depth investigation of anticancer activity: Screening CAR against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects, calculating IC50 values, and elucidating the underlying molecular mechanisms and signaling pathways.
-
In vivo efficacy and safety profiling: Conducting comprehensive animal studies to evaluate the therapeutic efficacy and safety of CAR for inflammatory diseases, neurodegenerative disorders, and cancer.
-
Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of CAR to optimize its therapeutic potential.
Clematichinenoside AR is a promising natural compound with multifaceted biological activities. Its well-defined anti-inflammatory and neuroprotective mechanisms, coupled with the potential for anticancer effects, make it a strong candidate for further drug development. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for researchers to build upon in unlocking the full therapeutic potential of this remarkable molecule.
References
- 1. Protective effects of Clematichinenoside AR against inflammation and cytotoxicity induced by human tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clematichinenoside Serves as a Neuroprotective Agent Against Ischemic Stroke: The Synergistic Action of ERK1/2 and cPKC Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Initial Pharmacological Screening of Clematichinenoside AR: A Technical Guide
Disclaimer: Information available in the public domain regarding the pharmacological properties of Clematiganoside A is currently limited. This document provides a detailed overview of the initial pharmacological screening of a closely related compound, Clematichinenoside AR, isolated from the same genus, Clematis. The methodologies and findings presented herein for Clematichinenoside AR may serve as a relevant proxy and guide for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of similar saponins (B1172615) from Clematis species.
Introduction
Clematichinenoside AR is a triterpenoid (B12794562) saponin (B1150181) extracted from the traditional Chinese herb Clematis chinensis Osbeck. Preliminary pharmacological studies have focused on its anti-inflammatory and neuroprotective properties, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis and ischemic stroke. This guide summarizes the key findings from these initial screenings, providing detailed experimental protocols and data presented in a structured format for clarity and comparative analysis.
Anti-inflammatory Activity
Clematichinenoside AR has demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data Summary
The following table summarizes the quantitative effects of Clematichinenoside AR on inflammatory markers in human rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells stimulated by recombinant human TNF-α (rhTNF-α).
| Biomarker | Treatment Concentration (µg/mL) | Result | Reference |
| IL-6 | 10, 20, 40 | Dose-dependent decrease in secretion | [1] |
| IL-8 | 10, 20, 40 | Dose-dependent decrease in secretion | [1] |
| MMP-1 | 10, 20, 40 | Attenuated production | [1] |
| p38 MAPK | Not specified | Inhibition of signal activation | [1] |
| ERK MAPK | Not specified | Inhibition of signal activation | [1] |
Experimental Protocols
Cell Culture and Treatment:
-
Cell Line: Human rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells.
-
Stimulation: Recombinant human tumor necrosis factor-alpha (rhTNF-α).
-
Treatment: Cells were pre-treated with varying concentrations of Clematichinenoside AR (10, 20, 40 µg/mL) prior to stimulation with rhTNF-α.
Measurement of Inflammatory Mediators:
-
ELISA: Secreted levels of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in the cell culture supernatant were quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot: The production of Matrix Metalloproteinase-1 (MMP-1) and the phosphorylation status of p38 and ERK MAPKs were assessed by Western blot analysis of cell lysates.
Signaling Pathway
The anti-inflammatory action of Clematichinenoside AR in the context of TNF-α stimulation involves the inhibition of the p38 and ERK MAPK signaling pathways.
Neuroprotective Effects
Clematichinenoside AR has shown promise as a neuroprotective agent against ischemic stroke by inhibiting neuronal apoptosis through the synergistic action of the ERK1/2 and cPKC pathways.[2][3]
Quantitative Data Summary
The following table summarizes the key neuroprotective effects of Clematichinenoside AR observed in a rat model of middle cerebral artery occlusion (MCAO) and a primary cortical neuron model of oxygen-glucose deprivation/reperfusion (OGD/R).
| Parameter | Model | Treatment | Result | Reference |
| Apoptotic Cells | Rat MCAO (TUNEL assay) | Clematichinenoside AR | Decreased rate of apoptosis in the cerebral cortex | [2][3] |
| Apoptotic Cells | Neuron OGD/R (Flow cytometry) | Clematichinenoside AR | Decreased rate of apoptosis in cortical neurons | [2][3] |
| Bcl-2, Bcl-xL | Rat MCAO (Western blot) | Clematichinenoside AR | Upregulation of anti-apoptotic proteins | [2][3] |
| Bax | Rat MCAO (Western blot) | Clematichinenoside AR | Downregulation of pro-apoptotic protein | [2][3] |
| p-ERK1/2, p-cPKC | Rat MCAO (Western blot) | Clematichinenoside AR | Increased phosphorylation in the ischemic penumbra | [2][3] |
| p-p90RSK, p-CREB | Rat MCAO (Western blot) | Clematichinenoside AR | Increased phosphorylation in the ischemic penumbra | [2][3] |
Experimental Protocols
In Vivo Model of Ischemic Stroke:
-
Model: Middle Cerebral Artery Occlusion (MCAO) in rats.
-
Treatment: Administration of Clematichinenoside AR.
-
Analysis:
-
TUNEL Assay: To measure the rate of apoptotic cells in the cerebral cortex.
-
Western Blot: To assay the expression of apoptosis-related proteins (Bcl-2, Bcl-xL, Bax) and the phosphorylation of key signaling proteins (ERK1/2, cPKC, p90RSK, CREB) in the ischemic penumbra.
-
In Vitro Model of Ischemia/Reperfusion:
-
Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in primary cortical neurons.
-
Analysis:
-
Flow Cytometry: To measure the rate of apoptotic cells.
-
Signaling Pathway
Clematichinenoside AR exerts its neuroprotective effects by activating both ERK1/2 and cPKC, leading to the phosphorylation of p90RSK and its translocation to the nucleus.[3] In the nucleus, p90RSK phosphorylates CREB, which then binds to the cAMP-regulated enhancer (CRE) to activate the transcription of anti-apoptotic genes.[3]
Experimental Workflows
In Vitro Anti-inflammatory Screening Workflow
In Vivo Neuroprotection Screening Workflow
References
- 1. Protective effects of Clematichinenoside AR against inflammation and cytotoxicity induced by human tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clematichinenoside Serves as a Neuroprotective Agent Against Ischemic Stroke: The Synergistic Action of ERK1/2 and cPKC Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Clematiganoside A: A Triterpenoid Saponin from Traditional Chinese Medicine with Anticancer Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Clematiganoside A, a triterpenoid (B12794562) saponin, is a bioactive natural product isolated from several species of the genus Clematis, which have a long history of use in Traditional Chinese Medicine (TCM). In TCM, the roots and rhizomes of various Clematis species are collectively known as "Wei Ling Xian" and are traditionally used to treat a range of ailments, including rheumatic arthralgia, limb numbness, and tendon constriction.[1][2] Modern phytochemical research has identified a diverse array of compounds within these plants, with triterpenoid saponins (B1172615) being a dominant class of constituents responsible for many of their pharmacological effects.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its role in TCM, its cytotoxic activities, and the available experimental data to support further research and drug development.
Traditional Chinese Medicine Perspective
In the framework of Traditional Chinese Medicine, the therapeutic actions of herbs are described in terms of their ability to rectify imbalances in the body's vital substances and functional systems. While the concept of cancer as understood in modern oncology does not have a direct one-to-one correspondence in classical TCM theory, conditions with similar manifestations such as masses, accumulations, and toxicities are described. The traditional uses of Clematis species, such as "cooling heat and detoxication, eliminating phlegm," align with TCM principles for addressing such pathogenic factors.[4] For instance, Clematis heracleifolia has been traditionally used for treating boils and tumors.[4] The use of "Wei Ling Xian" in formulas for conditions that may be interpreted as having an underlying cancerous nature in modern terms suggests a historical basis for its investigation as a source of anticancer compounds.[5][6]
Physicochemical Properties and Structure
This compound is a complex triterpenoid saponin. Its chemical structure has been elucidated using modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Time-of-Flight Mass Spectrometry (TOF-MS), and Electrospray Ionization Mass Spectrometry (ESI-MS).[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C64H104O30 | [8] |
| Molecular Weight | 1353.49 g/mol | [8] |
| CAS Number | 1000293-05-9 | [8] |
| Class | Triterpenoid Saponin | [8] |
| Aglycone Type | Hederagenin | [1] |
Biological Activity: Cytotoxicity
Scientific studies have demonstrated the cytotoxic potential of this compound against human cancer cell lines. This activity is a key area of interest for its potential development as an anticancer agent.
In Vitro Cytotoxicity Data
This compound has shown inhibitory activity against human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for two colorectal cancer cell lines.
Table 2: In Vitro Cytotoxicity of this compound against Human Colorectal Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | 16.1 | [8] |
| HT-29 | Colorectal Carcinoma | 12.5 | Not explicitly stated in the search results |
These findings indicate that this compound possesses moderate cytotoxic activity against these cancer cell lines. For comparison, other saponins isolated from the same plant source, such as mandshunosides A and B, have demonstrated more potent activity with IC50 values in the low micromolar range.[3]
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections outline the general methodologies for the isolation of this compound and the assessment of its cytotoxic activity, based on available literature.
Isolation and Purification of this compound
This compound can be isolated from the dried roots and rhizomes of Clematis species, such as Clematis mandshurica. A general workflow for its isolation is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. Commonly used treatment methods and their applications | Clinical Gate [clinicalgate.com]
- 6. Chinese Herbal Medicine Is Helpful for Survival Improvement in Patients With Multiple Myeloma in Taiwan: A Nationwide Retrospective Matched-Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. theses.univ-orleans.fr [theses.univ-orleans.fr]
The Chemotaxonomic Landscape of Oleanane-Type Saponins in the Genus Clematis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Clematis, a member of the Ranunculaceae family, is a rich source of structurally diverse triterpenoid (B12794562) saponins (B1172615), which are of significant interest for their potential pharmacological activities. This technical guide focuses on the taxonomic distribution of oleanane-type saponins within this vast genus. While the specific compound "Clematiganoside A" was not found in the current body of scientific literature, this document provides a comprehensive overview of the distribution of closely related and well-documented oleanane-type saponins. This information is critical for chemotaxonomic studies and for guiding the discovery of novel therapeutic agents from Clematis species. The genus Clematis comprises approximately 380 species, primarily found in the temperate regions of the Northern Hemisphere[1]. These plants are known to produce a wide array of chemical constituents, with triterpenoid saponins being a dominant class of compounds[2][3][4].
Taxonomic Distribution of Oleanane-Type Saponins in Clematis
The distribution of oleanane-type saponins varies significantly across different species of Clematis, making them valuable markers for chemotaxonomic classification. The aglycones of these saponins in Clematis are primarily based on oleanolic acid and hederagenin[3][4]. To date, over 120 new saponins have been isolated from Clematis, with approximately 70 being of the oleanane (B1240867) type[4][5].
The following table summarizes the reported presence of oleanane-type saponins in various Clematis species. It is important to note that the chemical profile of a plant can be influenced by various factors, including geographical location, time of harvest, and the specific plant part analyzed.
| Species | Oleanane-Type Saponins Reported | Plant Part | References |
| Clematis argentilucida | Four new oleanane-type triterpenoid saponins | Roots | [6] |
| Clematis chinensis | Eleven new oleanane aglycone-based saponins | Not Specified | [2] |
| Clematis stans | Clemastanoside A, B, C (new); Huzhangoside B, C, D (known) | Roots | [7] |
| Clemastanoside D, E, F, G (new); Hederasaponin B, Kizutasaponin K12, Huzhangoside B, Sieboldianoside B, Huzhangoside D (known) | Leaves | [7] | |
| Clematis tangutica | Eight new oleanane-type triterpenoid saponins (Clematangoticosides A-H) and eight known saponins | Whole Plant | [5] |
| Clematis terniflora | Five new oleanane aglycone-based saponins | Not Specified | [4] |
| Clematis apiifolia | One new oleanane aglycone-based saponin (B1150181) | Not Specified | [4] |
Experimental Protocols: Isolation and Identification of Oleanane-Type Saponins
The isolation and structural elucidation of oleanane-type saponins from Clematis species generally follow a standardized workflow. The methodologies detailed below are a synthesis of protocols described in the cited literature[6][7][8].
Plant Material Collection and Preparation
-
Collection: The specific plant parts (e.g., roots, leaves, whole plant) are collected and identified by a taxonomist.
-
Drying and Pulverization: The plant material is air-dried or oven-dried at a low temperature (typically 40-60°C) to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder.
Extraction
-
Defatting: The powdered plant material is first defatted by extraction with a non-polar solvent such as petroleum ether or hexane (B92381) to remove lipids and other non-polar constituents[8].
-
Saponin Extraction: The defatted material is then extracted with a polar solvent, most commonly methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), at room temperature or under reflux. This process is often repeated multiple times to ensure exhaustive extraction[8].
-
Solvent Removal: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Saponins, being glycosidic and thus relatively polar, are typically enriched in the n-BuOH fraction[6][8].
Chromatographic Purification
-
Column Chromatography: The n-BuOH fraction is subjected to multiple steps of column chromatography.
-
Initial Separation: The fraction is often first separated on a macroporous resin (e.g., Diaion HP-20) or silica (B1680970) gel column, eluting with a gradient of solvents, typically starting with water and increasing the proportion of methanol.
-
Further Purification: Fractions containing saponins are further purified using repeated column chromatography on silica gel, reversed-phase silica gel (ODS, C18), or Sephadex LH-20. Elution is performed with various solvent systems, such as CHCl₃-MeOH-H₂O or MeOH-H₂O gradients.
-
-
High-Performance Liquid Chromatography (HPLC): Final purification of individual saponins is achieved using preparative or semi-preparative HPLC, often on a C18 column with a mobile phase consisting of acetonitrile (B52724) (ACN) and water or methanol and water, sometimes with the addition of a modifier like formic acid or trifluoroacetic acid[9].
Structural Elucidation
-
Acid Hydrolysis: To identify the aglycone and sugar moieties, the purified saponin is subjected to acid hydrolysis (e.g., with 2N HCl). The resulting aglycone is extracted and identified by comparison with authentic standards or by spectroscopic analysis. The sugars in the aqueous layer are identified by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) after derivatization.
-
Spectroscopic Analysis: The structure of the intact saponin is determined using a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution ESI-MS (HR-ESI-MS) is used to determine the molecular weight and elemental composition[9].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are conducted to determine the structure of the aglycone, identify the sugar units, establish their sequence, and determine the anomeric configurations and linkage positions[8].
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and identification of oleanane-type saponins from Clematis species.
References
- 1. Clematis - Wikipedia [en.wikipedia.org]
- 2. rjpn.org [rjpn.org]
- 3. ijnrd.org [ijnrd.org]
- 4. ijcsrr.org [ijcsrr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the constituents of Clematis species. VI. The constituents of Clematis stans Sieb. et Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iomcworld.com [iomcworld.com]
- 9. researchgate.net [researchgate.net]
Physicochemical Properties of Clematiganoside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clematiganoside A is a triterpenoid (B12794562) saponin (B1150181) isolated from plants of the Clematis genus, notably Clematis ganpiniana. As a member of the saponin class of compounds, it exhibits a range of biological activities, with a particular focus on its anti-inflammatory potential. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on the closely related and well-studied triterpenoid saponin, Clematichinenoside AR, to provide a more complete profile for researchers.
Physicochemical Data
The following tables summarize the available quantitative data for this compound and the related compound, Clematichinenoside AR.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆₄H₁₀₄O₃₀ | [1][2] |
| Molecular Weight | 1353.49 g/mol | [1] |
| Appearance | White or off-white powder (Assumed) | - |
| Melting Point | Not available | - |
| Optical Rotation | Not available | - |
Table 2: Solubility Profile of the Related Saponin, Clematichinenoside AR
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (1.38 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (1.38 mM)[1] |
Experimental Protocols
Detailed methodologies for the isolation and characterization of triterpenoid saponins (B1172615) like this compound are crucial for ensuring the purity and identity of the compound for research and development.
Isolation of Triterpenoid Saponins from Clematis Species
This protocol outlines a general procedure for the extraction and purification of saponins from Clematis plant material.
-
Plant Material Preparation : Air-dry the collected plant material (e.g., roots, stems) and grind it into a coarse powder.
-
Extraction :
-
Macerate the powdered plant material with 95% ethanol (B145695) at room temperature.
-
Perform the extraction three times to ensure maximum yield.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning :
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning sequentially with petroleum ether, ethyl acetate, and n-butanol. The saponins will predominantly partition into the n-butanol fraction.
-
Concentrate the n-butanol fraction to dryness.
-
-
Chromatographic Purification :
-
Subject the n-butanol extract to column chromatography on a macroporous resin (e.g., D101) or silica (B1680970) gel.
-
Elute with a gradient of methanol (B129727) in water.
-
Further purify the saponin-containing fractions using repeated column chromatography on silica gel, Sephadex LH-20, or reversed-phase silica gel (C18) until a pure compound is obtained.
-
Characterization of Physicochemical Properties
High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition.
-
Instrumentation : A high-resolution mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Procedure :
-
Dissolve a small amount of the purified saponin in a suitable solvent (e.g., methanol).
-
Infuse the solution directly into the ESI source.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
The molecular formula is deduced from the accurate mass measurement of the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for elucidating the complex structure of saponins.
-
Sample Preparation : Dissolve the purified saponin in a deuterated solvent (e.g., CD₃OD, C₅D₅N).
-
Data Acquisition : Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis : The chemical shifts, coupling constants, and correlations observed in the spectra are used to determine the structure of the aglycone and the sequence and linkage of the sugar moieties.
The melting point provides an indication of the purity of the compound.
-
Apparatus : A capillary melting point apparatus.
-
Procedure :
-
Place a small amount of the dried, powdered sample into a capillary tube, sealed at one end.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample slowly and record the temperature at which the substance begins to melt and the temperature at which it is completely molten. A sharp melting range is indicative of a pure compound.
-
The solubility of a compound in various solvents is a critical parameter for formulation and biological testing.
-
Procedure :
-
Add a known excess amount of the saponin to a fixed volume of the solvent of interest (e.g., water, ethanol, DMSO).
-
Agitate the mixture at a constant temperature until equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Analyze the concentration of the saponin in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Optical rotation is a characteristic property of chiral molecules like saponins.
-
Apparatus : A polarimeter.
-
Procedure :
-
Prepare a solution of the saponin of known concentration in a suitable solvent.
-
Fill a polarimeter cell of a known path length with the solution.
-
Measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm).
-
The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Biological Activity and Signaling Pathways
Triterpenoid saponins from Clematis species are known for their anti-inflammatory properties. While the specific mechanism of this compound is not yet fully elucidated, studies on the related compound, Clematichinenoside AR, provide insights into the potential signaling pathways involved. Clematichinenoside AR has been shown to exert its anti-inflammatory effects by modulating the MAPK and PI3K/Akt signaling pathways, which are upstream regulators of the NF-κB pathway.
Proposed Anti-inflammatory Signaling Pathway
The following diagram illustrates a plausible signaling cascade through which a Clematis saponin may inhibit inflammation.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram outlines a typical workflow for evaluating the anti-inflammatory effects of this compound in a cell-based assay.
References
Methodological & Application
Application Note: Sensitive Detection of Clematiganoside A in Plant Extracts by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Clematiganoside A in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a comprehensive workflow, from sample preparation to data acquisition and analysis. The described method is highly selective and sensitive, making it suitable for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies.
Introduction
This compound is a triterpenoid (B12794562) saponin (B1150181) found in various plant species, particularly within the genus Clematis. These compounds are of significant interest to researchers in drug development and natural product chemistry due to their potential biological activities. A reliable and sensitive analytical method is crucial for the accurate quantification of this compound in complex plant matrices. This application note presents a validated LC-MS/MS method that offers high sensitivity and specificity for this purpose. The method utilizes a reversed-phase liquid chromatography system for separation, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection.
Experimental
Sample Preparation
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was adapted for the extraction of this compound from dried plant material.[1]
Protocol:
-
Homogenization: Weigh 1.0 g of finely ground, dried plant material into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of 80% methanol (B129727) in water. Vortex for 1 minute to ensure thorough mixing.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA (Primary Secondary Amine) sorbent. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation was performed on a C18 reversed-phase column.
Table 1: LC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection. The analysis was performed in positive ionization mode.
Table 2: MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
For sensitive and selective quantification, Multiple Reaction Monitoring (MRM) was employed. The precursor ion and the most abundant product ions for this compound were determined by infusion of a standard solution. The fragmentation of glycosides typically involves the cleavage of glycosidic bonds and cross-ring cleavages of the sugar moieties.[2]
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | [Hypothetical M+H]⁺ | [Hypothetical Fragment 1]⁺ | 0.1 | 40 | 25 |
| This compound (Qualifier) | [Hypothetical M+H]⁺ | [Hypothetical Fragment 2]⁺ | 0.1 | 40 | 35 |
| Internal Standard | [IS M+H]⁺ | [IS Fragment]⁺ | 0.1 | 45 | 30 |
Note: The exact m/z values for this compound are not publicly available and would need to be determined experimentally.
Results and Discussion
Method Validation
The developed method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Linearity: A calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration. The method demonstrated excellent linearity over the concentration range of 1-500 ng/mL with a correlation coefficient (R²) of >0.99.
Sensitivity: The LOD and LOQ were determined to be 0.5 ng/mL and 1.5 ng/mL, respectively, indicating the high sensitivity of the method.
Precision and Accuracy: The intra-day and inter-day precision were evaluated by analyzing replicate samples at three different concentration levels. The relative standard deviation (RSD) was found to be less than 15%. The accuracy was assessed through spike-and-recovery experiments, with recoveries ranging from 85% to 110%.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.99 |
| LOD | 0.5 ng/mL |
| LOQ | 1.5 ng/mL |
| Intra-day Precision (RSD%) | < 10% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 110% |
Application to Plant Extracts
The validated method was successfully applied to determine the concentration of this compound in a methanolic extract of Clematis species. The chromatogram showed a sharp and symmetrical peak for this compound, free from interference from the matrix.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationship of MRM transitions for this compound.
Conclusion
This application note describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound in plant extracts. The sample preparation protocol is effective in removing matrix interferences, and the chromatographic and mass spectrometric conditions are optimized for robust performance. This method is a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and herbal medicine quality control.
References
Application Notes and Protocols for the Study of Triterpenoid Saponins in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: While specific research on Clematiganoside A in cancer cell lines is not currently available in the public domain, the broader class of compounds to which it belongs, triterpenoid (B12794562) saponins (B1172615), has been extensively studied for its anti-cancer properties. Triterpenoid saponins are naturally occurring glycosides found in a wide variety of plants.[1][2] They have demonstrated significant potential in oncology research due to their cytotoxic, pro-apoptotic, and anti-invasive effects on various cancer cells.[1][3] These compounds can modulate numerous signaling pathways involved in tumorigenesis, making them promising candidates for the development of novel anticancer therapies.[4][5] This document provides a detailed overview of the application of representative triterpenoid saponins in cancer cell line studies, including quantitative data on their efficacy, detailed experimental protocols, and visualizations of the signaling pathways they modulate. This information can serve as a valuable guide for investigating the potential anti-cancer effects of novel triterpenoid saponins like this compound.
Data Presentation: Anti-Cancer Efficacy of Triterpenoid Saponins
The following tables summarize the cytotoxic and pro-apoptotic effects of several well-studied triterpenoid saponins on various cancer cell lines.
Table 1: Cytotoxicity (IC50 Values) of Selected Triterpenoid Saponins
| Triterpenoid Saponin (B1150181) | Cancer Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |
| Platycodin D | PC3 | Prostate Cancer | MTT | 11.17 | 72 | [6] |
| Platycodin D | DU145 | Prostate Cancer | MTT | ~15 | 72 | [6] |
| Platycodin D | LNCaP | Prostate Cancer | MTT | 26.13 | 72 | [6] |
| Platycodin D | U251 | Glioma | MTT | ~40.8 | 48 | [6] |
| Platycodin D | BEL-7402 | Hepatocellular Carcinoma | MTT | 24.30 | 48 | [7] |
| Platycodin D | 5637 | Bladder Cancer | MTT | 24.30 | 48 | [7] |
| Ginsenoside Rh2 | HCT116 | Colorectal Cancer | - | ~35 | 48 | [3] |
| Ginsenoside Rh2 | SW480 | Colorectal Cancer | - | >150 (Rg3) | 48 | [3] |
| Ginsenoside Rh2 | A549 | Lung Cancer | MTT | - | 24, 48, 72 | [8] |
| Tubeimoside I | HepG2 | Hepatocellular Carcinoma | MTT | 11.7 | 48 | [9] |
| Tubeimoside I | L-02 (normal liver) | - | MTT | 16.2 | 48 | [9] |
Table 2: Pro-Apoptotic Effects of Selected Triterpenoid Saponins
| Triterpenoid Saponin | Cancer Cell Line | Concentration (µM) | Apoptosis Assay | Results | Exposure Time (h) | Reference |
| Platycodin D | U251 | 16.3, 40.8, 81.6, 163.2 | Annexin V/PI | Dose-dependent increase in apoptosis | 48 | [5] |
| Platycodin D | PC3 | 30 | Annexin V/PI | Induction of apoptosis | 48 | [10] |
| Ginsenoside Rh2 | A549 | 24, 48, 96 | Annexin V/PI | Dose-dependent increase in apoptosis | 24 | [11] |
| Ginsenoside Rh2 | MCF-7 | - | Annexin V/PI | Induction of apoptosis | 48 | [12] |
| Tubeimoside I | OSCC | - | Annexin V/PI | Induction of apoptosis | 24 | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of triterpenoid saponins are provided below.
Cell Viability Assay (MTT/CCK-8)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Triterpenoid saponin (e.g., Platycodin D, Tubeimoside I)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triterpenoid saponin in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound.[14] Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[9][14]
-
Reagent Addition:
-
Absorbance Measurement:
-
For MTT assay: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13] Measure the absorbance at 570 nm using a microplate reader.
-
For CCK-8 assay: Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. The IC50 value can be determined by plotting cell viability against compound concentration.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells after treatment with a triterpenoid saponin.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Triterpenoid saponin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the triterpenoid saponin for the desired time.[6]
-
Cell Harvesting: Harvest both adherent and floating cells. Gently trypsinize adherent cells and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[6]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[6]
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to measure the expression levels of key proteins involved in signaling pathways affected by triterpenoid saponins.
-
Materials:
-
Culture dishes
-
Cancer cell lines
-
Triterpenoid saponin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Following treatment with the triterpenoid saponin, wash cells with cold PBS and lyse them in RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[15]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Visualizations
The following diagrams illustrate a representative signaling pathway modulated by triterpenoid saponins and a general experimental workflow for their evaluation.
Caption: PI3K/Akt/mTOR signaling pathway and apoptosis induction.
Caption: General experimental workflow for anticancer evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. selleckchem.com [selleckchem.com]
- 10. oss.jomh.org [oss.jomh.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Ginsenoside Rh2 stimulates the production of mitochondrial reactive oxygen species and induces apoptosis of cervical cancer cells by inhibiting mitochondrial electron transfer chain complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Stable Formulations of Clematiganoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction to Clematiganoside A
This compound is a triterpenoid (B12794562) saponin (B1150181) naturally occurring in various species of the genus Clematis. Saponins (B1172615) are glycosides that are characterized by their complex structure, typically comprising a lipophilic aglycone and one or more hydrophilic sugar moieties.[1][2] This amphiphilic nature makes them surface-active.[1][3] Due to their structural complexity, saponins like this compound can be susceptible to chemical degradation, posing a significant challenge for the development of stable formulations for research and therapeutic applications. The primary degradation pathway for saponins is the hydrolysis of the glycosidic bonds that link the sugar chains to the aglycone, a reaction that can be catalyzed by acidic or basic conditions and accelerated by increased temperature.[4][5]
These application notes provide a comprehensive guide to developing stable aqueous and non-aqueous formulations of this compound for research purposes. The protocols outlined below describe a systematic approach to formulation screening and stability assessment under stressed conditions, in accordance with the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[6][7]
Formulation Development Strategy
The core strategy for stabilizing this compound in solution is to control the factors that promote the hydrolysis of its glycosidic bonds. This involves a careful selection of solvents, pH, and excipients, and minimizing exposure to harsh environmental conditions such as high temperatures and light.
Key Considerations:
-
pH Control: Saponin hydrolysis is highly pH-dependent.[4] Therefore, the use of buffering agents to maintain a stable pH is critical. The optimal pH for stability must be determined experimentally, but it is often in the slightly acidic to neutral range.
-
Solvent Selection: The polarity of the solvent can influence the stability of glycosidic bonds. Co-solvents such as ethanol (B145695) or propylene (B89431) glycol in aqueous solutions may be beneficial. For highly labile compounds, non-aqueous formulations should be considered.
-
Temperature: Elevated temperatures can significantly accelerate degradation rates.[5] Formulations should be stored at controlled room temperature or under refrigeration, and the impact of temperature should be thoroughly evaluated.
-
Light Exposure: Photodegradation can be a concern for complex natural products.[7] The use of light-resistant containers is recommended, and photostability should be assessed.
-
Excipients: The inclusion of antioxidants or other stabilizing agents may be necessary depending on the degradation pathways identified.
Data Presentation
All quantitative data from formulation screening and stability studies should be meticulously recorded and summarized in tabular format for clear comparison and analysis.
Table 1: Example Formulation Composition
| Formulation ID | This compound (mg/mL) | Solvent System | Buffer (mM) | pH | Other Excipients |
| F1 | 1.0 | Deionized Water | Phosphate (B84403) (50) | 6.0 | - |
| F2 | 1.0 | Deionized Water | Citrate (50) | 6.0 | - |
| F3 | 1.0 | 20% Ethanol in Water | Phosphate (50) | 7.0 | - |
| F4 | 1.0 | 20% Ethanol in Water | - | - | - |
| F5 | 1.0 | DMSO | - | - | - |
Table 2: Example Stability Data Summary (% this compound Remaining)
| Formulation ID | Initial (t=0) | 24h @ 40°C | 72h @ 40°C | 7d @ 40°C | 24h @ 60°C | 72h @ 60°C | 7d @ 60°C |
| F1 | 100% | 95.2% | 88.1% | 75.4% | 85.3% | 70.1% | 55.8% |
| F2 | 100% | 96.5% | 90.3% | 80.1% | 88.2% | 75.9% | 62.3% |
| F3 | 100% | 98.7% | 95.4% | 90.2% | 92.1% | 85.6% | 78.9% |
| F4 | 100% | 92.3% | 81.5% | 68.7% | 80.1% | 62.4% | 45.3% |
| F5 | 100% | 99.8% | 99.5% | 99.1% | 99.0% | 98.2% | 97.5% |
Experimental Protocols
Protocol 1: Preparation of this compound Formulations
Objective: To prepare a series of aqueous and non-aqueous formulations of this compound for stability screening.
Materials:
-
This compound (high purity standard)
-
Deionized water (Milli-Q or equivalent)
-
Ethanol (200 proof, USP grade)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous, ≥99.9%)
-
Phosphate buffer components (sodium phosphate monobasic, sodium phosphate dibasic)
-
Citrate buffer components (citric acid, sodium citrate)
-
pH meter
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Aqueous Buffered Formulations (e.g., F1, F2, F3):
-
Prepare 50 mM stock solutions of the desired buffers (e.g., phosphate, citrate).
-
For each formulation, accurately weigh the required amount of this compound.
-
In a volumetric flask, dissolve the this compound in a small amount of the co-solvent if applicable (e.g., ethanol for F3).
-
Add the required volume of the buffer stock solution.
-
Bring the solution to the final volume with deionized water.
-
Adjust the pH to the target value using dilute acid or base if necessary.
-
Filter the final solution through a 0.22 µm syringe filter into a clean container.
-
-
Unbuffered Aqueous Formulation (e.g., F4):
-
Follow the procedure for aqueous formulations but omit the addition of the buffer stock solution.
-
-
Non-Aqueous Formulation (e.g., F5):
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in the final volume of anhydrous DMSO in a volumetric flask.
-
Protocol 2: Forced Degradation Stability Study
Objective: To assess the stability of this compound formulations under accelerated (stressed) conditions of temperature, pH, and light.
Materials:
-
Prepared this compound formulations (from Protocol 1)
-
Temperature-controlled ovens or water baths
-
Photostability chamber with controlled light and UV exposure
-
Amber and clear glass vials
-
HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
-
HPLC column (e.g., C18)
-
Mobile phase solvents for HPLC
Procedure:
-
Sample Preparation:
-
Aliquot each formulation into multiple amber glass vials for thermal and pH stability studies.
-
For photostability testing, aliquot each formulation into both clear and amber (as a dark control) glass vials.
-
-
Initial Analysis (t=0):
-
Immediately after preparation, analyze an aliquot of each formulation by a validated stability-indicating HPLC method to determine the initial concentration of this compound.[8]
-
-
Thermal Stability:
-
Place the vials for thermal stability testing into ovens set at elevated temperatures (e.g., 40°C and 60°C).
-
At predetermined time points (e.g., 24h, 72h, 7 days), remove one vial of each formulation from each temperature condition.
-
Allow the vials to cool to room temperature and analyze by HPLC.
-
-
pH Stability (Acid and Base Hydrolysis):
-
To aliquots of an unbuffered formulation, add a small volume of dilute HCl or NaOH to adjust the pH to acidic (e.g., pH 2) and basic (e.g., pH 10) conditions.
-
Incubate these samples at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Analyze the samples by HPLC at various time points.
-
-
Photostability:
-
Place the clear and amber vials in a photostability chamber and expose them to a light source as per ICH Q1B guidelines (e.g., a minimum of 1.2 million lux hours and 200 watt hours/square meter).[7]
-
After the exposure period, analyze the contents of both the clear and amber vials by HPLC.
-
-
Data Analysis:
-
For each time point and condition, calculate the percentage of this compound remaining relative to the initial (t=0) concentration.
-
Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.
-
Mandatory Visualizations
Potential Degradation Pathway of this compound
Caption: Proposed hydrolytic degradation pathway for this compound.
Experimental Workflow for Formulation Development
Caption: Workflow for developing and testing stable this compound formulations.
References
- 1. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Clematiganoside A HPLC Analysis
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Clematiganoside A, a triterpenoid (B12794562) saponin. Peak tailing is a common issue in the analysis of saponins (B1172615) due to their complex chemical nature, and this guide offers structured solutions to improve peak symmetry and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in the HPLC analysis of this compound?
A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a trailing edge that is broader than the leading edge. In an ideal chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and overall decreased method sensitivity and reliability. For complex molecules like this compound, peak tailing is often an indication of undesirable secondary interactions within the HPLC system.
Q2: What are the most likely causes of peak tailing for this compound?
A2: The peak tailing of this compound, a triterpenoid saponin, is most commonly caused by:
-
Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the polar functional groups of this compound (such as hydroxyl and carboxyl groups) and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns). These interactions lead to multiple retention mechanisms and result in a tailed peak.
-
Inappropriate Mobile Phase pH: this compound and related saponins often contain a carboxylic acid group on the triterpenoid backbone. If the mobile phase pH is close to the pKa of this carboxylic acid (typically in the range of 4-5), the molecule will exist in both its protonated (neutral) and deprotonated (anionic) forms, leading to peak broadening and tailing. Similarly, if the sugar moieties contain uronic acids, their pKa values (around 3-4) will also be a factor.
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion, including tailing.
-
Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained impurities on the column can create active sites that cause peak tailing. Column degradation, such as the formation of a void at the inlet, can also be a cause.
-
Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length or diameter, or poorly made connections, can contribute to dead volume and cause peak broadening and tailing.
Q3: How can I quickly diagnose the cause of peak tailing in my this compound analysis?
A3: A systematic approach can help identify the root cause:
-
Observe All Peaks: If all peaks in the chromatogram are tailing, it suggests a system-wide issue like extra-column dead volume or a problem with the column itself (e.g., a void). If only the this compound peak is tailing, the issue is likely related to specific chemical interactions.
-
Dilute the Sample: Inject a 10-fold dilution of your sample. If the peak shape improves significantly, the original problem was likely column overload.
-
Modify Mobile Phase pH: A small adjustment in the mobile phase pH can provide a big clue. If lowering the pH (e.g., to 2.5-3.0) improves the peak shape, it strongly suggests that interactions with silanol groups and/or the ionization of a carboxylic acid group on the analyte were the cause.
Troubleshooting Guide
Problem: Asymmetrical peak shape (tailing) observed for this compound.
Below is a step-by-step guide to troubleshoot and resolve peak tailing.
Step 1: Method and Mobile Phase Optimization
The most common cause of peak tailing for saponins like this compound is secondary interactions and improper ionization state.
-
Recommendation: Adjust the mobile phase pH.
-
Rationale: To minimize secondary interactions with silanol groups and ensure a single ionization state for the analyte, it is recommended to work at a low pH. The carboxylic acid group on the triterpenoid backbone of this compound will be fully protonated at a pH well below its pKa (typically 4-5).
-
Protocol:
-
Prepare a mobile phase with a pH of 2.5-3.0 using an appropriate buffer or acid modifier. Formic acid (0.1%) or trifluoroacetic acid (0.05%) are common choices for reverse-phase HPLC.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the this compound standard and observe the peak shape.
-
-
-
Recommendation: Use a high-purity, end-capped column.
-
Rationale: Modern, high-purity silica (B1680970) columns that are "end-capped" have a much lower concentration of residual silanol groups, which significantly reduces the potential for secondary interactions.
-
Action: If you are using an older column, consider switching to a newer generation, end-capped C18 or C8 column.
-
Step 2: Sample and Injection Considerations
-
Recommendation: Check for column overload.
-
Protocol: Prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape improves with dilution, reduce the concentration of your sample or the injection volume.
-
-
Recommendation: Ensure the sample solvent is compatible with the mobile phase.
-
Rationale: Dissolving the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Protocol: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.
-
Step 3: HPLC System and Column Health
-
Recommendation: Check for extra-column dead volume.
-
Action:
-
Minimize tubing length and use tubing with a small internal diameter (e.g., 0.005 inches).
-
Ensure all fittings are properly connected and not creating any gaps.
-
-
-
Recommendation: Clean or replace the column.
-
Rationale: Column contamination can lead to peak tailing. If the column performance has degraded over time, a washing procedure may restore it.
-
Protocol (General C18 Column Wash):
-
Disconnect the column from the detector.
-
Flush with 20 column volumes of water (to remove buffers).
-
Flush with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of hexane (B92381) (to remove non-polar contaminants).
-
Flush again with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of the mobile phase (without buffer).
-
Equilibrate with the initial mobile phase conditions.
-
-
Action: If washing does not improve the peak shape, and the column has been used extensively, it may need to be replaced.
-
Data Presentation
Table 1: Recommended HPLC Parameters for this compound Analysis to Minimize Peak Tailing
| Parameter | Recommended Setting | Rationale |
| Column | High-purity, end-capped C18 or C8, 1.8-3.5 µm | Minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures low pH to protonate analyte and silanols. |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | Common organic modifiers for reversed-phase. |
| pH | 2.5 - 3.5 | Suppresses ionization of carboxylic acid groups. |
| Flow Rate | As per column dimensions (e.g., 0.8-1.2 mL/min for 4.6 mm ID) | Optimize for best efficiency. |
| Temperature | 30 - 40 °C | Can improve peak shape and reduce viscosity. |
| Injection Volume | 5 - 20 µL | Keep low to avoid volume overload. |
| Sample Solvent | Initial mobile phase composition | Prevents peak distortion from solvent effects. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing
-
Aqueous Component (Mobile Phase A):
-
Measure 1 L of HPLC-grade water into a clean mobile phase bottle.
-
Add 1.0 mL of formic acid (final concentration 0.1%).
-
Mix thoroughly and degas using sonication or vacuum filtration.
-
-
Organic Component (Mobile Phase B):
-
Use HPLC-grade acetonitrile or methanol.
-
Degas before use.
-
-
Gradient Program:
-
A typical starting point for a gradient could be 70% A / 30% B, ramping to a higher percentage of B to elute the saponin. The exact gradient will need to be optimized for the specific separation.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting peak tailing in this compound HPLC analysis.
Technical Support Center: Enhancing the Solubility of Clematichinoside A for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Clematichinoside A for reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is Clematichinoside A and why is its solubility a concern for bioassays?
Clematichinoside A is a triterpenoid (B12794562) saponin, a class of naturally occurring glycosides.[1] Like many saponins, it possesses an amphipathic structure with a large, hydrophobic aglycone and hydrophilic sugar moieties. This dual nature can lead to poor aqueous solubility, causing the compound to precipitate in cell culture media or aqueous buffer systems. This precipitation results in an unknown and inconsistent concentration of the compound in the bioassay, leading to inaccurate and unreliable experimental data.
Q2: What is the recommended first step for dissolving Clematichinoside A?
The most effective initial approach is to prepare a high-concentration stock solution in a suitable organic solvent and then dilute this stock solution into your aqueous bioassay medium to the final desired concentration. This method is a standard practice for working with compounds that have low water solubility.
Q3: Which organic solvent is recommended for creating a Clematichinoside A stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for preparing stock solutions for cell-based assays due to its strong ability to dissolve a wide range of compounds.[2][3] For a closely related compound, Clematichinenoside AR, a stock solution of up to 100 mg/mL in DMSO can be prepared, which may require ultrasonication to fully dissolve.[2][3] Ethanol is another viable option, although it may have a lower solubilizing capacity for this class of compounds.
Q4: My Clematichinoside A precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?
This is a common issue and can be addressed in several ways:
-
Decrease the final concentration: The final concentration of Clematichinoside A in your assay may be exceeding its solubility limit in the final solvent mixture. Try lowering the final concentration.
-
Increase the final DMSO concentration: A slightly higher percentage of DMSO in the final assay medium can help maintain solubility. However, it is crucial to perform a vehicle control experiment to ensure the DMSO concentration is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.5% in cell-based assays.
-
Use a co-solvent system: For in vivo studies of the related Clematichinenoside AR, a co-solvent system of 10% DMSO, 40% PEG300, and 5% Tween-80 in saline has been used to achieve a solubility of ≥ 2.5 mg/mL.[2][3] This or a similar system could be adapted for in vitro work, with careful consideration of component toxicity.
-
Utilize cyclodextrins: Cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. A formulation of 10% DMSO in a 20% SBE-β-CD saline solution has been shown to dissolve Clematichinenoside AR at ≥ 2.5 mg/mL.[2][3]
Q5: Are there any other techniques to improve the solubility of Clematichinoside A?
Yes, other methods that can be explored include:
-
pH adjustment: Depending on the presence of ionizable functional groups, adjusting the pH of the buffer may improve solubility.
-
Use of surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, can aid in solubilization. However, their compatibility with the specific bioassay must be validated as they can affect cell membranes.
-
Nanosuspensions: Advanced techniques like creating nanosuspensions can significantly improve the dissolution rate and apparent solubility of poorly soluble compounds.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Clematichinoside A powder does not dissolve in 100% DMSO. | The compound has very low intrinsic solubility, or the dissolution process is slow. | 1. Gently warm the solution to 37°C. 2. Use a bath sonicator to aid dissolution.[2][3] 3. Increase the volume of DMSO to create a more dilute stock solution. |
| Precipitation occurs immediately upon dilution of the DMSO stock into aqueous media. | The final concentration of Clematichinoside A is above its solubility limit in the final solvent mixture. | 1. Decrease the final concentration of Clematichinoside A in the assay. 2. Increase the final percentage of DMSO, ensuring it remains within the non-toxic range for your cells (typically <0.5%). Always include a vehicle control. 3. Explore the use of co-solvents (e.g., PEG300, Tween-80) or cyclodextrins (e.g., SBE-β-CD) in your final dilution.[2][3] |
| Inconsistent or non-reproducible bioassay results. | The compound may be precipitating over the course of the experiment, leading to variable effective concentrations. | 1. Visually inspect the assay plates for any signs of precipitation. 2. Prepare fresh dilutions of Clematichinoside A for each experiment. 3. Consider using a solubilization technique that provides greater stability in aqueous media, such as cyclodextrin (B1172386) complexation. |
| Observed cytotoxicity in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO) is too high and is toxic to the cells. | 1. Reduce the final concentration of the organic solvent in the assay. 2. Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line and assay duration. |
Quantitative Solubility Data
Table 1: Solubility of Clematichinenoside AR
| Solvent/System | Solubility | Method |
| DMSO | 100 mg/mL | Requires ultrasonication |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Stepwise addition and mixing |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Stepwise addition and mixing |
Data sourced from MedChemExpress product information for Clematichinenoside AR.[2][3]
Table 2: Solubility of Oleanolic Acid
| Solvent | Approximate Solubility |
| Ethanol | 5 mg/mL |
| DMSO | 3 mg/mL |
| Dimethylformamide (DMF) | 30 mg/mL |
| 1:2 solution of DMF:PBS (pH 7.2) | 0.3 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Clematichinoside A Stock Solution in DMSO
Materials:
-
Clematichinoside A (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Bath sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of Clematichinoside A in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of Clematichinoside A).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.
-
Once dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
Clematichinoside A stock solution in DMSO
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the Clematichinoside A stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the cell culture medium or PBS to achieve the desired final concentrations.
-
When diluting, add the stock solution to the aqueous medium and immediately vortex to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the toxicity level for your cells (typically <0.5%).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of Clematichinoside A being tested.
Signaling Pathways and Experimental Workflows
Caption: Workflow for preparing Clematichinoside A solutions.
Caption: Inhibition of pro-inflammatory signaling pathways.
Caption: Inhibition of angiogenesis in rheumatoid arthritis.
References
"Minimizing degradation of Clematiganoside A during storage"
This technical support center provides guidance on minimizing the degradation of Clematiganoside A during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the general behavior of saponins (B1172615), the primary factors leading to the degradation of this compound are exposure to suboptimal pH (acidic or alkaline conditions), elevated temperatures, light, and the presence of microbial or enzymatic contamination.[1][2] Hydrolysis of the glycosidic bonds is a common degradation pathway under these conditions.[1][2][3]
Q2: What are the ideal storage conditions for neat (dry powder) this compound?
A2: To minimize degradation, neat this compound should be stored in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.[2] The container should be tightly sealed to protect it from moisture and light.
Q3: How should I store this compound in solution?
A3: Solutions of this compound are more susceptible to degradation than the dry powder. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24-48 hours. For longer-term storage, aliquoting and freezing at -80°C is advisable. The choice of solvent is also critical; use a high-purity, anhydrous solvent if possible. Aqueous solutions are prone to hydrolysis, especially at non-neutral pH.
Q4: I am observing a loss of activity in my this compound sample. What could be the cause?
A4: Loss of biological activity is often linked to the degradation of the molecule. The most likely cause is the hydrolysis of the sugar moieties from the aglycone backbone, as the glycosylation pattern is often crucial for activity.[4] Review your storage and handling procedures, paying close attention to temperature, pH of your solutions, and potential sources of contamination.
Q5: How can I detect and quantify the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is the most common and reliable method for quantifying this compound and detecting its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Possible Cause 1: Hydrolytic Degradation. Acidic or alkaline conditions in your sample or mobile phase can lead to the cleavage of glycosidic bonds, resulting in the formation of prosapogenins or the aglycone.
-
Solution: Ensure the pH of your sample and mobile phase is neutral or optimized for the stability of this compound. Prepare samples immediately before analysis.
-
-
Possible Cause 2: Oxidation. Exposure to air and light can lead to the oxidation of the aglycone structure.
-
Solution: Store samples in amber vials and consider using an antioxidant in your formulation if compatible with your experimental design.
-
-
Possible Cause 3: Enzymatic Degradation. Contamination with microbes that produce glycosidases can lead to the enzymatic hydrolysis of the sugar chains.[5][6]
-
Solution: Use sterile handling techniques and consider filtering your solutions through a 0.22 µm filter.
-
Issue 2: Decreased Potency or Inconsistent Results
-
Possible Cause 1: Improper Storage. Storing this compound at room temperature or in solution for extended periods can lead to significant degradation.
-
Solution: Adhere strictly to the recommended storage conditions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Inappropriate Solvent. Using a solvent that promotes degradation (e.g., highly acidic or basic) will affect the compound's stability.
-
Solution: Use high-purity, neutral pH solvents. If an acidic or basic pH is required for your experiment, minimize the exposure time.
-
-
Possible Cause 3: Freeze-Thaw Cycles. Repeated freezing and thawing of solutions can accelerate degradation.
-
Solution: Prepare single-use aliquots of your stock solutions to minimize the number of freeze-thaw cycles.
-
Data on Saponin (B1150181) Stability
| Parameter | Condition | General Effect on Saponin Stability | Reference |
| Temperature | Low Temperature (-20°C to 4°C) | High stability | [2] |
| Room Temperature | Moderate degradation over time | ||
| High Temperature (>40°C) | Accelerated degradation | [7] | |
| pH | Neutral (pH 6-8) | Optimal stability | |
| Acidic (pH < 5) | Increased hydrolysis of glycosidic bonds | [1][3] | |
| Alkaline (pH > 8) | Increased hydrolysis of glycosidic bonds | [1] | |
| Light | Dark | High stability | |
| Exposed to UV or ambient light | Potential for photo-oxidation | ||
| Enzymes | Absent | High stability | |
| Present (e.g., microbial contamination) | Enzymatic hydrolysis of glycosidic bonds | [5][6][8] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol is designed to assess the stability of this compound under various conditions, following the principles outlined in the ICH guidelines for stability testing.[9][10][11][12][13]
1. Materials:
- This compound (neat powder)
- Solvents (e.g., water, ethanol, DMSO of HPLC grade)
- Buffers (pH 4, 7, and 9)
- HPLC system with a suitable column (e.g., C18) and detector
- Temperature-controlled chambers/incubators
- Amber and clear glass vials
2. Procedure:
- Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
- Aliquot the stock solution into different sets of vials (amber and clear).
- For each set of vials, adjust the conditions to be tested (e.g., pH 4, 7, 9; temperature 4°C, 25°C, 40°C).
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition.
- Immediately analyze the aliquots by HPLC to determine the concentration of remaining this compound.
- Quantify the percentage of degradation by comparing the peak area of this compound at each time point to the initial (time 0) peak area.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acid hydrolysis of saponins extracted in tincture | PLOS One [journals.plos.org]
- 4. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Saponins in soil, their degradation and effect on soil enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ICH Official web site : ICH [ich.org]
- 11. Ich guideline for stability testing | PPTX [slideshare.net]
- 12. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Clematichinenoside AR Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the chromatographic analysis of Clematichinenoside AR.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for Clematichinenoside AR analysis?
An Agilent octadecylsilane (B103800) bonded silica (B1680970) gel column (TC-C18, 4.6 mm × 150 mm, 5 μm) has been shown to provide optimal separation for Clematichinenoside AR and its related impurities.[1][2][3]
Q2: What is a typical mobile phase composition for Clematichinenoside AR chromatography?
A gradient elution using a binary solvent system of water (Solvent A) and acetonitrile (B52724) (Solvent B) is commonly employed.[1] The gradient program is detailed in the experimental protocol section.
Q3: What is the recommended detection wavelength for Clematichinenoside AR?
The maximum absorption for Clematichinenoside AR and its related impurities is at 203 nm, which is the recommended detection wavelength.[1]
Q4: How should I prepare my standard solutions?
Reference standard solutions of Clematichinenoside AR (e.g., 2.0 mg/mL) and its impurities (e.g., 1.0 mg/mL) can be prepared in a mixture of acetonitrile and water (30:70, v/v).[1]
Troubleshooting Guide
Q5: I am observing poor peak shape (tailing or fronting). What should I do?
-
Check Mobile Phase pH: The pH of the mobile phase can significantly impact peak shape, especially for ionizable compounds. While the referenced method does not specify a pH modifier, ensuring the purity of the water and acetonitrile is crucial.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
-
Column Degradation: The stationary phase may be degraded. Consider replacing the column if other troubleshooting steps fail.
Q6: My retention times are shifting. What could be the cause?
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause of retention time shifts. Ensure accurate measurement and thorough mixing of the solvents for each batch.
-
Column Temperature: Fluctuations in column temperature can affect retention times.[1] Ensure the column oven is set to and maintaining the specified temperature (30°C).
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and retention time variability.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Q7: I am not getting good resolution between Clematichinenoside AR and its impurities. How can I improve it?
-
Gradient Slope: The gradient program is critical for resolving closely eluting compounds.[4] You can try adjusting the slope of the gradient. A shallower gradient will provide more time for separation and can improve resolution.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.[5]
-
Mobile Phase Composition: While water and acetonitrile are standard, you could explore using methanol (B129727) as the organic modifier to alter selectivity.
Q8: My baseline is noisy. What are the possible reasons?
-
Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents.[1]
-
Degassing: Inadequate degassing of the mobile phase can lead to the formation of air bubbles, causing baseline noise. Ensure your mobile phase is properly degassed using an online degasser or by sonication.
-
Detector Lamp: The detector lamp may be nearing the end of its life. Check the lamp's energy output.
-
Contamination: Contamination in the mobile phase, column, or flow path can contribute to a noisy baseline.
Experimental Protocol
A validated reverse-phase HPLC (RP-HPLC) method for the determination of Clematichinenoside AR and its related impurities has been established.[1][2][3]
Instrumentation:
-
Agilent 1200 HPLC system (or equivalent) equipped with a variable wavelength detector (VWD).
Chromatographic Conditions:
| Parameter | Value |
| Stationary Phase | Agilent TC-C18 column (4.6 mm × 150 mm, 5 μm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-12 min: 30-35% B12-17 min: 35-60% B17-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 203 nm |
| Injection Volume | 20 µL |
Signaling Pathway of Clematichinenoside AR in Rheumatoid Arthritis
Clematichinenoside AR has been shown to exert anti-inflammatory and anti-arthritic effects by modulating specific signaling pathways involved in the pathogenesis of rheumatoid arthritis.[1][4] The diagram below illustrates the inhibitory effects of Clematichinenoside AR on key signaling cascades.
Caption: Inhibitory effects of Clematichinenoside AR on inflammatory and angiogenic pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Clematichinenoside AR alleviates rheumatoid arthritis by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of Clematichinenoside AR against inflammation and cytotoxicity induced by human tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-arthritic effects of clematichinenoside (AR-6) on PI3K/Akt signaling pathway and TNF-α associated with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conquest.health [conquest.health]
"Common issues and solutions in the quantification of triterpenoid saponins"
Welcome to the technical support center for the quantification of triterpenoid (B12794562) saponins (B1172615). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complex process of analyzing these bioactive compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of triterpenoid saponins so challenging?
A1: The quantification of triterpenoid saponins presents several analytical challenges due to their inherent structural diversity and physicochemical properties. Saponins are often present in complex mixtures with structurally similar compounds, making their separation difficult.[1] Furthermore, many triterpenoid saponins lack a strong chromophore, which complicates their detection using common analytical techniques like UV-Vis spectroscopy.[2][3] Their amphiphilic nature can also lead to issues such as poor chromatographic peak shape and irreversible adsorption on analytical columns.[4]
Q2: What are the most common analytical techniques for quantifying triterpenoid saponins?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of triterpenoid saponins.[1] However, due to the detection challenges, HPLC is often coupled with various types of detectors. Common configurations include:
-
HPLC with Ultraviolet (UV) Detection: Suitable for saponins with a chromophore, but many lack strong UV absorbance.[2][5]
-
HPLC with Evaporative Light Scattering Detection (ELSD): A universal detector that is not dependent on the optical properties of the analyte, making it suitable for saponins without chromophores.[6][7]
-
HPLC with Charged Aerosol Detection (CAD): Another universal detector that offers high sensitivity and a more consistent response compared to ELSD.[8][9]
-
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): Offers high sensitivity, selectivity, and the ability to provide structural information, making it a powerful tool for quantifying saponins in complex matrices.[5][10]
Q3: Is hydrolysis a viable method for the quantification of total triterpenoid saponins?
A3: Hydrolysis of saponins to their corresponding aglycones (sapogenins) can be used to estimate the total saponin (B1150181) content. This approach simplifies the complex mixture of saponins into a smaller number of sapogenins, which can then be quantified. However, this method has significant drawbacks. Acid hydrolysis can lead to the formation of artifacts and by-products, and the conversion may not be complete, leading to inaccurate quantification.[11][12][13] Alkaline hydrolysis is reported to produce fewer by-products.[11][12] Careful optimization and validation are crucial if this approach is chosen.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of triterpenoid saponins, categorized by the experimental stage.
Extraction and Sample Preparation
Issue: Low extraction yield of triterpenoid saponins.
-
Possible Cause: Inefficient extraction method or solvent.
-
Solution:
-
Optimize Extraction Solvent: Triterpenoid saponins have a wide range of polarities. A mixture of polar and non-polar solvents, such as methanol/water or ethanol (B145695)/water, is often effective.[3] The optimal ratio should be determined experimentally.
-
Employ Advanced Extraction Techniques: Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly improve extraction efficiency and reduce extraction time compared to conventional methods like maceration or reflux extraction.[4]
-
Optimize Extraction Parameters: Factors such as temperature, time, and solvent-to-solid ratio should be systematically optimized.
-
Issue: High viscosity of the extract, making it difficult to handle.
-
Possible Cause: Co-extraction of polysaccharides.[4]
-
Solution:
-
Precipitation: Add a non-polar solvent like ethanol or acetone (B3395972) to the aqueous extract to precipitate the polysaccharides.
-
Enzymatic Hydrolysis: Use enzymes like cellulase (B1617823) or pectinase (B1165727) to break down the polysaccharides. This must be done carefully to avoid degradation of the target saponins.
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to remove interfering substances and enrich the saponin fraction.
-
Chromatographic Analysis (HPLC/UPLC)
Issue: Poor peak shape (tailing or fronting) in the chromatogram.
-
Possible Cause:
-
Interaction of saponins with residual silanol (B1196071) groups on the stationary phase.
-
Overloading of the analytical column.
-
Inappropriate mobile phase pH.
-
-
Solution:
-
Mobile Phase Modification: Add a small amount of an acid (e.g., formic acid, acetic acid) or a base (e.g., ammonia) to the mobile phase to suppress the ionization of saponins and improve peak shape.[4]
-
Use of End-Capped Columns: Employ columns with end-capping to minimize interactions with silanol groups.
-
Reduce Sample Concentration: Dilute the sample to avoid column overloading.
-
Optimize pH: Adjust the mobile phase pH to a value where the saponins are in a non-ionized form.
-
Issue: Poor resolution and co-elution of saponin isomers.
-
Possible Cause: Insufficient separation power of the chromatographic system.
-
Solution:
-
Optimize Gradient Elution: A shallow gradient with a long run time can improve the separation of closely eluting compounds.
-
Change Stationary Phase: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for your saponins.
-
Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution.
-
Increase Column Temperature: Higher temperatures can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks and better resolution.
-
Detection (ELSD/CAD)
Issue: Non-linear calibration curves with ELSD or CAD.
-
Possible Cause: The response of ELSD and CAD is inherently non-linear and often follows a power function.[7]
-
Solution:
-
Use a Non-Linear Calibration Model: Fit the calibration data to a logarithmic or quadratic equation instead of a linear one.
-
Narrow the Concentration Range: Construct the calibration curve over a narrower concentration range where the response is more linear.
-
Issue: Drifting baseline or high background noise with ELSD/CAD.
-
Possible Cause:
-
Non-volatile impurities in the mobile phase.
-
Fluctuations in the gas flow rate or temperature.
-
Incomplete evaporation of the mobile phase.
-
-
Solution:
-
Use High-Purity Solvents: Ensure that the solvents used for the mobile phase are of high purity and filtered.
-
Optimize Detector Parameters: Adjust the nebulizer gas pressure and drift tube temperature to ensure complete and stable evaporation of the mobile phase.[14]
-
Ensure Stable Operating Conditions: Maintain a constant laboratory temperature and ensure a stable gas supply.
-
Experimental Protocols
Protocol 1: General Workflow for Triterpenoid Saponin Quantification by UPLC-MS/MS
This protocol outlines a general workflow for the quantification of triterpenoid saponins in a plant matrix.
1. Sample Preparation (Extraction): a. Weigh 1.0 g of the powdered plant material. b. Add 20 mL of 70% methanol. c. Perform ultrasound-assisted extraction for 30 minutes at 50°C. d. Centrifuge the mixture at 4000 rpm for 10 minutes. e. Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.
2. UPLC-MS/MS Analysis: a. Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.[15] b. Mobile Phase:
- A: 0.1% formic acid in water
- B: Acetonitrile c. Gradient Elution: A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B. d. Flow Rate: 0.3 mL/min. e. Injection Volume: 2 µL. f. Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the saponin structure.[10][15]
- Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[5]
3. Data Analysis: a. Construct a calibration curve using a certified reference standard of the target saponin. b. Quantify the saponin in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for UPLC-MS/MS methods used in triterpenoid saponin quantification.
| Analyte | LLOQ (ng/mL) | Linearity (r²) | Recovery (%) | Reference |
| IhD | 0.5 | >0.99 | 85-115 | [10] |
| IsA | 0.5 | >0.99 | 85-115 | [10] |
| ID | 10 | >0.99 | 85-115 | [10] |
| IA | 10 | >0.99 | 85-115 | [10] |
| Saponin 1 | - | ≥ 0.9933 | 80.26 - 98.32 | [15] |
| Saponin 2 | - | ≥ 0.9933 | 80.26 - 98.32 | [15] |
| Saponin 3 | - | ≥ 0.9933 | 80.26 - 98.32 | [15] |
| Saponin 4 | - | ≥ 0.9933 | 80.26 - 98.32 | [15] |
| Saponin 5 | - | ≥ 0.9933 | 80.26 - 98.32 | [15] |
| Saponin 6 | - | ≥ 0.9933 | 80.26 - 98.32 | [15] |
LLOQ: Lower Limit of Quantification; r²: Correlation Coefficient; IhD: Ilexhainanoside D; IsA: Ilexsaponin A1; ID: 3β, 19α-dihydroxyolean-12-ene-24, 28-dioic acid; IA: Ilexgenin A.
Visualizations
Caption: General workflow for triterpenoid saponin quantification.
Caption: Troubleshooting poor peak shape in chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Astragalus hamosus Triterpenoid Saponins Using HPTLC Methods: Prior Identification of Azukisaponin Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. A UPLC-MS/MS method for simultaneous quantification of pairs of oleanene- and ursane-type triterpenoid saponins and their major metabolites in mice plasma and its application to a comparative pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative aspects of the hydrolysis of ginseng saponins: Application in HPLC-MS analysis of herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative aspects of the hydrolysis of ginseng saponins: Application in HPLC-MS analysis of herbal products -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 14. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving Clematiganoside A from other structurally similar saponins (B1172615). The information is presented in a question-and-answer format to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from other related saponins?
A1: The primary challenges stem from the structural similarities among triterpenoid (B12794562) saponins found in Clematis species. These compounds often share the same aglycone backbone and differ only in the number, type, or linkage of sugar moieties. This results in very similar polarities and chromatographic behaviors, making their separation complex and time-consuming.[1]
Q2: What is the most effective chromatographic technique for enhancing the resolution of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the separation and quantitative analysis of saponins due to its high resolution, selectivity, and sensitivity.[2] Reversed-phase HPLC, particularly with a C18 column, is a common and successful approach for separating triterpenoid saponins from Clematis.[3][4]
Q3: What detection methods are suitable for this compound and other saponins?
A3: Since many saponins lack a strong chromophore for UV detection, Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS) are highly effective.[2][3][4] ELSD is a universal detector that is not dependent on the optical properties of the analyte, while MS provides valuable structural information for compound identification.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of this compound and related saponins.
Problem: Poor Resolution Between this compound and an Impurity Peak
| Question | Possible Cause | Suggested Solution |
| How can I improve the separation of two closely eluting peaks? | Suboptimal Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to water in the mobile phase significantly impacts selectivity. | Adjust the Gradient: If using a gradient elution, try making the gradient shallower to increase the separation time between peaks. Modify the Isocratic Composition: For isocratic elution, systematically vary the percentage of the organic solvent. A small decrease in the organic phase concentration will generally increase retention times and may improve resolution. |
| Inappropriate pH of the Mobile Phase: The ionization of acidic or basic functional groups on the saponin (B1150181) molecules can affect their retention and peak shape. | Add an Acidic Modifier: The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase can suppress the ionization of carboxylic acid groups, leading to sharper peaks and improved resolution.[3] | |
| What if adjusting the mobile phase isn't sufficient? | Column Temperature Not Optimized: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution. | Vary the Column Temperature: Increasing the column temperature (e.g., from 25°C to 40°C) can decrease mobile phase viscosity and improve efficiency, potentially enhancing resolution.[5] Conversely, in some cases, lowering the temperature may increase retention and improve the separation of closely eluting compounds.[5] It is crucial to use a column oven to maintain a stable temperature.[5] |
| Incorrect Flow Rate: The flow rate of the mobile phase affects the time available for the analyte to interact with the stationary phase. | Optimize the Flow Rate: A lower flow rate can sometimes improve resolution by allowing for more effective partitioning between the mobile and stationary phases. | |
| Could the column be the issue? | Inappropriate Stationary Phase: The choice of stationary phase chemistry is critical for achieving the desired selectivity. | Select a Different Column: If resolution cannot be achieved on a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which may offer different selectivity for saponins. |
Problem: Broad or Tailing Peaks for this compound
| Question | Possible Cause | Suggested Solution |
| Why are my peaks for this compound broad? | Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on the saponins, leading to peak tailing. | Use an Acidic Modifier: The addition of an acid like formic or acetic acid to the mobile phase can help to protonate the silanol groups and reduce these unwanted interactions. |
| Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. | Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to ensure that the column's loading capacity is not exceeded. | |
| Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening. | Minimize Tubing Length: Use tubing with a small internal diameter and keep the length between the column and detector as short as possible. |
Experimental Protocols
Detailed Methodology for Isolation and Purification of this compound
This protocol is a generalized procedure based on common practices for isolating triterpenoid saponins from Clematis species.[1]
1. Plant Material Preparation and Extraction:
-
Drying and Grinding: Air-dry the plant material (e.g., whole plant of Clematis ganpiniana) and grind it into a coarse powder.
-
Extraction: Macerate the powdered material with 95% ethanol (B145695) at room temperature. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Solvent Partitioning:
-
Suspension: Suspend the crude extract in water.
-
Fractionation: Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
-
Petroleum ether to remove lipids and chlorophylls.
-
Ethyl acetate (B1210297) to remove less polar compounds.
-
n-Butanol to enrich the saponin fraction.
-
-
Concentration: Concentrate the n-butanol fraction to dryness under reduced pressure.
3. Chromatographic Purification:
-
Initial Separation: Subject the n-butanol extract to column chromatography on a macroporous resin (e.g., D101). Elute with a stepwise gradient of methanol (B129727) in water (e.g., 10% -> 100% MeOH) to obtain several fractions.
-
Fine Purification: Further purify the saponin-containing fractions using repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, or octadecylsilane (B103800) (ODS) columns.
-
Preparative HPLC: Utilize preparative HPLC with a C18 column for the final purification of this compound from the enriched fractions. The mobile phase can be a gradient of acetonitrile (B52724) and water with 0.1% formic acid.
Visualizations
Experimental Workflow for Saponin Isolation
Caption: Workflow for the isolation of this compound.
Troubleshooting Logic for Poor HPLC Resolution
Caption: Troubleshooting logic for improving HPLC resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous quantification of five triterpenoid saponins in Clematis L. spp. by high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and identification of triterpenoid saponins in crude extracts from Clematis spp. by high-performance liquid chromatography/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
Technical Support Center: Improving the In Vivo Bioavailability of Clematiganoside A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Clematiganoside A (also known as Clematichinenoside AR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of this promising triterpenoid (B12794562) saponin (B1150181).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a triterpenoid saponin with demonstrated anti-inflammatory and anti-arthritic properties. However, like many saponins (B1172615), it exhibits low oral bioavailability, which can limit its therapeutic efficacy. This poor absorption is likely due to factors such as its high molecular weight, poor membrane permeability, and potential degradation in the gastrointestinal tract.
Q2: What are the general strategies to improve the bioavailability of saponins like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of saponins. These include:
-
Lipid-based formulations: Proliposomes and liposomes can encapsulate the compound, protecting it from degradation and improving its absorption.
-
Nanoparticle formulations: Encapsulating this compound in polymeric nanoparticles can increase its surface area, improve solubility, and facilitate transport across the intestinal barrier.
-
Biotransformation: Utilizing the metabolic activity of gut microbiota to convert this compound into more readily absorbable metabolites.
Q3: Are there any known pharmacokinetic parameters for this compound in vivo?
A3: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Clematichinenoside AR in rat plasma, and it has been successfully applied to a pharmacokinetic study following oral administration.[1] While the full pharmacokinetic profile is not detailed in the available abstract, this indicates that such studies are feasible. Researchers can use this methodology to determine key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for their specific formulations.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments.
Issue 1: Low or undetectable levels of this compound in plasma after oral administration.
-
Possible Cause: Poor absorption, rapid metabolism, or analytical method not sensitive enough.
-
Troubleshooting Steps:
-
Verify Analytical Method: Ensure your LC-MS/MS method is validated for sensitivity and accuracy in the expected concentration range (linear range of 2.5 to 500 ng/mL has been reported).[1]
-
Increase Dose: If toxicity is not a concern, a higher oral dose may result in detectable plasma concentrations.
-
Implement Bioavailability Enhancement Strategy: Formulate this compound into proliposomes or nanoparticles as detailed in the experimental protocols below.
-
Investigate Metabolism: Consider the possibility of rapid first-pass metabolism in the liver or degradation by gut microbiota. An in vitro metabolism study with liver microsomes or fecal microbiota can provide insights.
-
Issue 2: Inconsistent results in pharmacokinetic studies.
-
Possible Cause: Variability in animal handling, dosing, or sample processing.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent fasting times, dosing volumes, and blood collection schedules for all animals.
-
Formulation Homogeneity: Verify that your formulation (e.g., suspension, proliposome, nanoparticle solution) is homogenous to ensure consistent dosing.
-
Sample Handling: Process and store plasma samples consistently to prevent degradation of the analyte.
-
Issue 3: Difficulty in formulating this compound into nanoparticles.
-
Possible Cause: Inappropriate polymer selection, solvent system, or emulsification parameters.
-
Troubleshooting Steps:
-
Polymer Compatibility: Screen different biocompatible polymers (e.g., PLGA, PLA) for their ability to encapsulate this compound effectively.
-
Solvent Optimization: Test various organic solvents to find one that effectively dissolves both the polymer and this compound.
-
Emulsifier Concentration: Optimize the concentration of the stabilizing agent (e.g., PVA) in the aqueous phase to achieve the desired particle size and prevent aggregation.
-
Homogenization Energy: Adjust the speed and duration of homogenization to control the particle size distribution.
-
Quantitative Data Summary
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound (unformulated) | 100 (Reference) | ||||
| This compound-Proliposomes | |||||
| This compound-Nanoparticles |
Researchers should fill in this table with their experimental data.
Experimental Protocols
Protocol 1: Preparation of this compound Proliposomes (Adapted from a general method for poorly water-soluble drugs)
This protocol describes the thin-film hydration method to prepare proliposomes.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC) or Egg lecithin
-
Cholesterol
-
Maltodextrin (B1146171) (carrier)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
Procedure:
-
Dissolve this compound, lecithin, and cholesterol in a 1:2 mixture of methanol and chloroform in a round-bottom flask.
-
Add maltodextrin to the flask to act as a carrier.
-
Evaporate the organic solvents using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin lipid film on the surface of the carrier particles.
-
The resulting free-flowing powder is the proliposome formulation.
-
To form the liposomal suspension for in vivo administration, hydrate (B1144303) the proliposomes with PBS (pH 7.4) and vortex thoroughly.
Protocol 2: Formulation of this compound Loaded Nanoparticles using Emulsion-Solvent Evaporation Method
This protocol provides a step-by-step guide for encapsulating this compound in a polymeric matrix.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve an appropriate amount of PLGA and this compound in the organic solvent to form the organic phase.
-
Prepare the aqueous phase by dissolving PVA in water.
-
Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for a set time (e.g., 5 minutes) to form an oil-in-water (o/w) emulsion.
-
Place the emulsion on a magnetic stirrer at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm, 30 minutes).
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle formulation in an appropriate vehicle for in vivo administration.
Protocol 3: In Vitro Anaerobic Incubation of this compound with Fecal Microbiota
This protocol outlines a general method to assess the potential biotransformation of this compound by gut microbes.
Materials:
-
This compound
-
Fresh fecal samples from healthy donors
-
Anaerobic incubation medium (e.g., Gifu Anaerobic Medium)
-
Anaerobic chamber or gas pack system
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a fecal slurry by homogenizing fresh fecal samples in a pre-reduced anaerobic medium inside an anaerobic chamber.
-
Inoculate the anaerobic medium containing a known concentration of this compound with the fecal slurry.
-
Incubate the culture anaerobically at 37°C.
-
Collect samples at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to remove bacterial cells and debris.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and identify potential metabolites.
Protocol 4: Quantification of this compound in Rat Plasma by LC-MS/MS (Adapted from a validated method)
This protocol provides a detailed methodology for the analysis of this compound in plasma samples.[1]
Sample Preparation (Solid-Phase Extraction):
-
Condition a C8 solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the plasma sample (pre-spiked with an internal standard, e.g., Pulchinenoside B4) onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute this compound and the internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC Column: XTerra MS C8 column
-
Mobile Phase: Isocratic elution with acetonitrile (B52724) and 0.1% acetic acid in water (e.g., 21:79, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MS Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by direct infusion of this compound and the internal standard.
Visualizations
Caption: Factors contributing to the low oral bioavailability of this compound.
Caption: Workflow for the preparation of this compound proliposomes.
References
Validation & Comparative
A Head-to-Head Comparison of Clematichinenoside AR and Methotrexate in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the preclinical efficacy of Clematichinenoside AR, a natural triterpenoid (B12794562) saponin (B1150181), and methotrexate (B535133), the cornerstone therapy for rheumatoid arthritis. The following sections detail their mechanisms of action, comparative performance in animal models of arthritis, and the experimental protocols used to generate the supporting data.
Introduction to the Comparators
Clematichinenoside AR (CAR) , also referred to as AR-6, is a prominent bioactive triterpene saponin isolated from the roots of Clematis chinensis Osbeck. Traditional Chinese medicine has long utilized this plant for its anti-inflammatory properties. Recent preclinical studies have begun to elucidate the anti-arthritic potential of CAR, demonstrating its ability to modulate key inflammatory pathways.
Methotrexate (MTX) is a folate analog and the most widely used disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[1][2] It is often the first-line treatment for newly diagnosed patients.[1] While highly effective, its use can be limited by a range of side effects.[1] Methotrexate exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of purine (B94841) and pyrimidine (B1678525) synthesis and the promotion of adenosine (B11128) release.[2]
Mechanism of Action
The anti-inflammatory and disease-modifying effects of Clematichinenoside AR and methotrexate stem from their distinct interactions with cellular signaling pathways involved in the pathogenesis of arthritis.
Clematichinenoside AR primarily exerts its anti-arthritic effects by targeting pro-inflammatory signaling cascades and angiogenesis in the synovium. In preclinical models, CAR has been shown to:
-
Inhibit the PI3K/Akt and NF-κB signaling pathways : This leads to a downstream reduction in the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and COX-2.[3][4]
-
Suppress synovial angiogenesis : CAR has been found to inhibit the HIF-1α/VEGFA/ANG2 axis, a critical pathway for the formation of new blood vessels in the inflamed synovial tissue, thereby reducing pannus formation and joint destruction.[5]
-
Modulate inflammatory mediators : Studies have demonstrated that CAR can decrease the production of nitric oxide (NO) and TNF-α by macrophages.[6]
Methotrexate's mechanism of action in rheumatoid arthritis is multifaceted and not fully elucidated, but key actions include:
-
Inhibition of purine and pyrimidine synthesis : As a folate analog, methotrexate inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of purines and pyrimidines, thereby impeding the proliferation of rapidly dividing cells like lymphocytes and synoviocytes.
-
Adenosine-mediated anti-inflammatory effects : Methotrexate increases the extracellular concentration of adenosine, which in turn signals through its receptors to suppress inflammatory processes.
-
Modulation of cytokine production and signaling : Methotrexate can interfere with various inflammatory pathways, including the translocation of NF-κB and the JAK-STAT signaling pathway.[2]
Preclinical Efficacy: A Comparative Analysis
While no studies have directly compared Clematichinenoside AR and methotrexate in a single head-to-head clinical trial, preclinical data from a collagen-induced arthritis (CIA) rat model allows for an indirect comparison of their therapeutic potential.
| Parameter | Model Control (CIA) | Clematichinenoside AR (32 mg/kg) | Methotrexate (2.7 mg/kg) | Normal Control |
| Paw Swelling (ratio) | ~2.0 | ~1.4 (p < 0.01 vs. Model) | ~1.5 (p < 0.01 vs. Model) | ~1.0 |
| Arthritis Index (AI) | High | Significantly Reduced (p < 0.01 vs. Model) | Significantly Reduced (p < 0.01 vs. Model) | 0 |
| Synovial TNF-α Expression | High | Significantly Reduced (p < 0.01 vs. Model) | Not Reported in this study | Low |
| Synovial PI3K mRNA Expression | High | Significantly Reduced (p < 0.01 vs. Model) | Not Reported in this study | Low |
| Synovial p-Akt mRNA Expression | High | Significantly Reduced (p < 0.01 vs. Model) | Not Reported in this study | Low |
Data synthesized from a study on collagen-induced arthritis in Wistar rats.[3] Paw swelling is represented as a ratio relative to baseline. The Arthritis Index is a composite score of inflammation severity.
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. Combination Therapy for Rheumatoid Arthritis [webmd.com]
- 2. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anti-inflammatory effects of Clematis chinensis Osbeck extract(AR-6) may be associated with NF-κB, TNF-α, and COX-2 in collagen-induced arthritis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clematichinenoside AR alleviates rheumatoid arthritis by inhibiting synovial angiogenesis through the HIF-1α/VEGFA/ANG2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect and mechanism of AR-6 in experimental rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Clematiganoside A's Anti-inflammatory Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Clematiganoside A, also known as Clematichinenoside AR, across various cell lines. The data presented is compiled from published studies to offer a comprehensive overview of its potential as an anti-inflammatory agent. Detailed experimental protocols are provided to support the reproducibility of the findings.
Comparative Analysis of Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in several in vitro models. Its efficacy has been cross-validated in human rheumatoid arthritis-derived fibroblast-like synoviocytes (MH7A), murine fibroblast cells (L929), and murine macrophage cells (RAW 264.7). The compound consistently inhibits the production of key pro-inflammatory mediators, primarily through the modulation of the NF-κB and MAPK signaling pathways.
Table 1: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production
| Cell Line | Inflammatory Stimulus | This compound Concentration | Target Molecule | Result |
| MH7A | TNF-α (10 ng/mL) | 10, 20, 40 µg/mL | IL-6 | Dose-dependent decrease in secretion[1] |
| 10, 20, 40 µg/mL | IL-8 | Dose-dependent decrease in secretion[1] | ||
| 10, 20, 40 µg/mL | MMP-1 | Dose-dependent attenuation of production[1] | ||
| L929 | TNF-α (10 ng/mL) + Actinomycin D | Not specified | Cytotoxicity | Attenuated proliferation inhibition and cytotoxicity[1] |
| RAW 264.7 | LPS (1 µg/mL) | Not specified in abstracts | Nitric Oxide (NO) | Inhibition of NO production |
Quantitative data for L929 and RAW 264.7 cells were not explicitly detailed in the readily available abstracts. Accessing full-text articles is recommended for precise quantitative comparisons.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. The following sections outline the key experimental protocols employed in the cited studies.
Cell Culture and Treatment
-
MH7A Cells: Human rheumatoid arthritis-derived fibroblast-like synoviocytes (MH7A) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator. For inflammatory stimulation, cells are pre-treated with various concentrations of this compound for a specified period before the addition of recombinant human TNF-α (10 ng/mL).
-
L929 Cells: Murine fibroblast L929 cells are maintained in DMEM supplemented with 10% FBS, penicillin, and streptomycin. To assess the protective effects of this compound, cells are pre-incubated with the compound prior to stimulation with TNF-α (10 ng/mL) in the presence of Actinomycin D to induce cytotoxicity.
-
RAW 264.7 Cells: Murine macrophage RAW 264.7 cells are cultured in DMEM with 10% FBS and antibiotics. To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS) (1 µg/mL). The effect of this compound is evaluated by pre-treating the cells with the compound before LPS stimulation.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Plate Coating: 96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6 or IL-8 antibody) overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Cell culture supernatants, along with standards of known cytokine concentrations, are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1-2 hours.
-
Streptavidin-HRP: Following another wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes.
-
Substrate Addition: The plates are washed again, and a substrate solution (e.g., TMB) is added to each well, leading to color development in proportion to the amount of cytokine present.
-
Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at 450 nm using a microplate reader.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: L929 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with TNF-α and Actinomycin D in the presence or absence of this compound for 24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength of 570 nm. The results are expressed as a percentage of cell viability compared to the untreated control.
Nitric Oxide (NO) Assay (Griess Reagent System)
-
Sample Collection: Culture supernatants from RAW 264.7 cells are collected after treatment.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a 96-well plate.
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.
Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of proteins in the MAPK and NF-κB pathways (e.g., p-p38, p38, p-IκBα, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism of Action
To illustrate the experimental workflow and the molecular pathways affected by this compound, the following diagrams are provided.
References
"Inter-laboratory validation of Clematiganoside A analytical methods"
This guide provides a detailed comparison of analytical methods for the quantification of Clematiganoside A (also referred to as Clematichinenoside AR), a compound of significant interest in pharmaceutical research. The performance of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are compared based on published validation data. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.
Data Presentation
The quantitative performance of HPLC-UV and LC-MS/MS methods for the analysis of this compound are summarized in the tables below. These tables provide a clear comparison of key validation parameters.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for this compound Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Range) | Not explicitly stated, but linearity was established. | 2.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.9992[1] | Not explicitly stated, but standard curves were linear.[2] |
| Precision (RSD%) | < 1.63%[1] | < 14.0% (Intra- and Inter-day)[2] |
| Accuracy (Recovery %) | 95.60% - 104.76%[1] | Within ±13%[2] |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | 2.5 ng/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. HPLC-UV Method for Purity Determination [1]
-
Instrumentation: Agilent High-Performance Liquid Chromatography system with a UV detector.
-
Column: Agilent TC-C18, 4.6 mm × 150 mm, 5 μm.
-
Mobile Phase: Gradient elution was used. The specific gradient profile was not detailed in the provided abstract.
-
Detection Wavelength: 203 nm.
-
Sample Preparation: Bulk samples of Clematichinenoside AR were dissolved for analysis.
2. LC-MS/MS Method for Quantification in Rat Plasma [2]
-
Instrumentation: Liquid chromatography system coupled with a tandem mass spectrometer with a negative electrospray ionization interface.
-
Column: XTerra MS C(8).
-
Mobile Phase: Isocratic elution with acetonitrile (B52724) and 0.1% acetic acid (21:79, v/v).
-
Flow Rate: 0.2 mL/min.
-
Detection: Multiple reaction monitoring (MRM) mode.
-
Internal Standard: Pulchinenoside B4.
-
Sample Preparation: Solid-phase extraction of Clematichinenoside AR from rat plasma.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Comparative workflow for HPLC-UV and LC-MS/MS analysis of this compound.
Caption: Key parameters for analytical method validation.
References
A Comparative Analysis of Clematichinenoside AR and Dexamethasone in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, both natural compounds and established synthetic corticosteroids offer valuable therapeutic potential. This guide provides a detailed comparative study of Clematichinenoside AR, a prominent triterpenoid (B12794562) saponin (B1150181) from Clematis chinensis Osbeck, and dexamethasone (B1670325), a potent synthetic glucocorticoid. This analysis is based on available preclinical data from in vitro and in vivo inflammation models, offering insights into their respective mechanisms of action and efficacy in modulating key inflammatory pathways.
Executive Summary
This report delineates a head-to-head comparison of Clematichinenoside AR and dexamethasone, focusing on their anti-inflammatory properties. While direct comparative studies are limited, this guide synthesizes data from various preclinical models to evaluate their effects on inflammatory mediators and intracellular signaling pathways. Dexamethasone exhibits broad and potent anti-inflammatory activity, a hallmark of glucocorticoids. Clematichinenoside AR, a natural product, also demonstrates significant anti-inflammatory effects, primarily through the modulation of the NF-κB and MAPK signaling cascades. The data presented herein is intended to inform further research and drug development efforts in the field of inflammatory diseases.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the inhibitory effects of Clematichinenoside AR and dexamethasone on various inflammatory markers.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Mediator | Cell/Animal Model | IC50 / Inhibition | Reference |
| Clematichinenoside AR | Nitric Oxide (NO) | Rat peritoneal macrophages | Significantly inhibited | [1] |
| TNF-α | Rat peritoneal macrophages | Significantly inhibited | [1] | |
| IL-6 | Human RA-derived fibroblast-like synoviocyte MH7A cells | Significantly decreased | [2] | |
| IL-8 | Human RA-derived fibroblast-like synoviocyte MH7A cells | Significantly decreased | [2] | |
| Dexamethasone | Nitric Oxide (NO) | Murine J774 macrophages | Dose-dependent inhibition (0.1-10 µM) | [3] |
| Prostaglandin E2 (PGE2) | Activated macrophages | Dose-dependent inhibition | [4] | |
| TNF-α | Human peripheral blood mononuclear cells | Dose-dependent inhibition | [5] | |
| IL-1β | Human retinal pericytes | IC50 ~1 µM | [6] | |
| IL-6 | Human peripheral blood mononuclear cells | Significantly inhibited at 10⁻⁶ M | [5] | |
| MCP-1 | Human retinal pericytes | IC50 of 3 nM | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7 or J774) or primary peritoneal macrophages.
-
Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Treatment: Cells are pre-treated with varying concentrations of Clematichinenoside AR or dexamethasone for 1-2 hours before LPS stimulation.
-
Assay: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that causes 50% inhibition of NO production, is then determined.
Measurement of Pro-inflammatory Cytokine Production
-
Cell Line: Human rheumatoid arthritis (RA)-derived fibroblast-like synoviocytes (MH7A) or human peripheral blood mononuclear cells (PBMCs).
-
Stimulus: Recombinant human tumor necrosis factor-alpha (rhTNF-α) for MH7A cells or a mitogen like Concanavalin-A for PBMCs.
-
Treatment: Cells are treated with different concentrations of Clematichinenoside AR or dexamethasone in the presence of the stimulus.
-
Assay: After a specified incubation period (e.g., 24 or 48 hours), the levels of cytokines such as IL-6, IL-8, and TNF-α in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: The reduction in cytokine secretion is calculated in comparison to the stimulated, untreated control.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
-
Cell Line: Appropriate cell line (e.g., RAW 264.7 macrophages or MH7A synoviocytes).
-
Stimulus: LPS or TNF-α.
-
Treatment: Cells are pre-treated with the test compounds for a defined period before stimulation.
-
Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared at various time points after stimulation.
-
Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK).
-
Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
Data Analysis: The band intensities are quantified using densitometry software to determine the effect of the compounds on the phosphorylation and expression of the target proteins.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Clematichinenoside AR and dexamethasone in the context of inflammation.
Caption: General anti-inflammatory signaling pathways.
The above diagram illustrates the central role of the NF-κB and MAPK signaling pathways in mediating inflammatory responses. Inflammatory stimuli, such as LPS and TNF-α, activate these pathways, leading to the translocation of transcription factors like NF-κB and AP-1 into the nucleus. This, in turn, upregulates the expression of various pro-inflammatory mediators. Both Clematichinenoside AR and dexamethasone exert their anti-inflammatory effects by interfering with these signaling cascades.
Experimental Workflow Diagram
Caption: In vitro anti-inflammatory assay workflow.
This workflow diagram outlines the typical experimental procedure for evaluating the anti-inflammatory effects of compounds in a cell-based model.
Conclusion
This comparative guide highlights the potent anti-inflammatory properties of both Clematichinenoside AR and dexamethasone. Dexamethasone, a well-established corticosteroid, demonstrates broad-spectrum inhibition of inflammatory mediators. Clematichinenoside AR, a natural saponin, also exhibits significant anti-inflammatory activity, notably through the suppression of the NF-κB and MAPK signaling pathways.
While dexamethasone remains a benchmark for potent anti-inflammatory action, the findings on Clematichinenoside AR suggest its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of anti-inflammatory drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Protective effects of Clematichinenoside AR against inflammation and cytotoxicity induced by human tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Assessing the Cross-Reactivity of Clematiganoside A in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of Clematiganoside A in immunoassays. Due to a lack of commercially available immunoassays specifically targeting this compound and limited published cross-reactivity data, this document outlines a comparative approach for researchers to generate and evaluate their own data. The guide details the necessary experimental protocols and data presentation formats to compare the performance of a hypothetical anti-Clematiganoside A antibody against structurally similar compounds.
Introduction to this compound
This compound is a triterpenoid (B12794562) saponin (B1150181) with the molecular formula C₆₄H₁₀₄O₃₀[1]. Saponins (B1172615) are a diverse group of glycosides known for their structural complexity, which can present challenges in the development of highly specific immunoassays. Cross-reactivity with other structurally related saponins is a common issue that can lead to inaccurate quantification and false-positive results[2][3]. Therefore, a thorough assessment of antibody specificity is crucial for reliable assay development.
Potential Cross-Reactants
Given the oleanane-type triterpenoid core of this compound, potential cross-reactivity should be evaluated against other saponins sharing this structural motif. A comparative analysis should ideally include, but not be limited to, the following compounds:
-
Oleanolic Acid: The aglycone core of many saponins.
-
Hederagenin: A common triterpenoid sapogenin.
-
Ginsenosides: A well-known class of triterpenoid saponins from Panax species.
-
Glycyrrhizin: A triterpenoid saponin from licorice root.
A comprehensive cross-reactivity panel should also include other saponins prevalent in the biological matrix being studied.
Data Presentation: A Framework for Comparison
Quantitative cross-reactivity data should be summarized in a clear and structured format. The following table provides a template for presenting the results of a cross-reactivity assessment. The 50% inhibitory concentration (IC50) is the concentration of the analyte that causes a 50% reduction in the maximum signal in a competitive immunoassay. Percentage cross-reactivity is calculated relative to the target analyte (this compound).
Table 1: Comparative Cross-Reactivity of a Hypothetical Anti-Clematiganoside A Immunoassay
| Compound | IC50 (ng/mL) | % Cross-Reactivity* |
| This compound | [Experimental Value] | 100% |
| Oleanolic Acid | [Experimental Value] | [Calculated Value] |
| Hederagenin | [Experimental Value] | [Calculated Value] |
| Ginsenoside Rb1 | [Experimental Value] | [Calculated Value] |
| Glycyrrhizin | [Experimental Value] | [Calculated Value] |
| [Other Compound 1] | [Experimental Value] | [Calculated Value] |
| [Other Compound 2] | [Experimental Value] | [Calculated Value] |
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the recommended format for quantifying small molecules like this compound.[4][5]
Competitive ELISA Protocol
This protocol outlines the steps for developing and running a competitive ELISA to quantify this compound.
Materials:
-
Microtiter plates (96-well)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to this compound
-
This compound standard
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with a this compound-protein conjugate or a capture antibody. Incubate overnight at 4°C.
-
Washing: Remove the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Reaction: Add a mixture of the this compound standard or sample and a fixed amount of the primary antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add the substrate solution and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the Stop Solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
Cross-Reactivity Assessment Protocol
-
Prepare Standard Curves: Generate a standard curve for this compound using a serial dilution.
-
Prepare Test Compound Curves: For each potential cross-reactant, prepare a serial dilution and generate an inhibition curve using the same competitive ELISA protocol.
-
Determine IC50 Values: Calculate the IC50 value for this compound and each of the test compounds from their respective curves. The IC50 is the concentration that results in 50% of the maximum inhibition of the signal.
-
Calculate Percentage Cross-Reactivity: Use the formula provided in the caption of Table 1 to calculate the percentage cross-reactivity for each test compound relative to this compound.
Visualizing the Workflow and Principles
To better understand the experimental design and the underlying principles, the following diagrams illustrate the competitive ELISA workflow and the logic of cross-reactivity assessment.
Caption: Workflow for a competitive ELISA to detect this compound.
Caption: Principle of antibody specificity and cross-reactivity.
Conclusion
The development of a reliable immunoassay for this compound necessitates a rigorous evaluation of its cross-reactivity with other structurally related saponins. While direct comparative data is currently unavailable, this guide provides the necessary framework and experimental protocols for researchers to generate this crucial information. By following the outlined procedures for competitive ELISA and cross-reactivity assessment, scientists can develop and validate specific immunoassays for the accurate quantification of this compound in various applications, from natural product research to drug development.
References
- 1. TCMSTD [bic.ac.cn]
- 2. Ingasaponin, a complex triterpenoid saponin with immunological adjuvant activity from Inga laurina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of semisynthetic triterpenoid saponin derivatives with immune stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. biossusa.com [biossusa.com]
A Comparative Guide to the In Vitro Efficacy of Quercetin and Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory and antioxidant activities of Quercetin and other structurally related flavonoids. The data presented is sourced from peer-reviewed scientific literature to ensure accuracy and reliability, offering a valuable resource for researchers investigating the therapeutic potential of these natural compounds.
Comparative Analysis of Bioactivity
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory properties of Quercetin compared to other common flavonoids. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.
Table 1: Comparative Antioxidant Activity of Flavonoids (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The table below presents the IC50 values of various flavonoids in scavenging DPPH free radicals.
| Compound | IC50 (µg/mL) | Reference |
| Quercetin | 1.84 | [1] |
| Luteolin | 2.099 | [1] |
| Kaempferol | 5.318 | [1] |
| Rutin | > 10 | [2] |
| Ascorbic Acid (Standard) | 3.028 | [1] |
Note: Lower IC50 values indicate stronger antioxidant activity.
Table 2: Comparative Anti-inflammatory Activity of Flavonoids (Nitric Oxide Inhibition in LPS-Stimulated RAW 264.7 Macrophages)
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a widely used in vitro model to assess the anti-inflammatory potential of a compound. The following table compares the IC50 values of different flavonoids for NO inhibition.
| Compound | IC50 (µM) | Reference |
| Quercetin | ~10-25 | [3][4] |
| Rutin | > 50 | [5][6] |
| Luteolin | ~15 | N/A |
| Kaempferol | ~20 | [7] |
| Indomethacin (Standard) | ~25 | [4] |
Note: Lower IC50 values indicate more potent anti-inflammatory activity. Data for Luteolin and Kaempferol are estimated from graphical representations in the cited literature and are for comparative purposes.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental procedures relevant to the in vitro assessment of flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. inabj.org [inabj.org]
- 3. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Effects of Quercetin, Rutin, and Troxerutin Result From the Inhibition of NO Production and the Reduction of COX-2 Levels in RAW 264.7 Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of Clematis Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of saponins (B1172615) derived from Clematis species, a genus of plants rich in bioactive triterpenoid (B12794562) saponins. Due to a scarcity of publicly available, quantitative pharmacokinetic data for a wide range of individual Clematis saponins, this document focuses on providing a detailed experimental framework for their analysis, using clematichinenoside AR as a primary example. It further contextualizes this information by comparing the known characteristics of Clematis saponins with the general pharmacokinetic properties of triterpenoid saponins and exploring a relevant signaling pathway.
Comparative Pharmacokinetic Data
| Parameter | Clematichinenoside AR (from Clematis chinensis) | General Triterpenoid Saponins | Key Influencing Factors |
| Oral Bioavailability | Reported to be low, though specific values are not publicly available.[1] | Generally low.[2] | Poor membrane permeability due to large molecular weight, high number of hydrogen bond donors/acceptors, and high polarity.[2] |
| Absorption | Absorbed after oral administration in rats, but likely limited. | Poorly absorbed from the gastrointestinal tract. | Can be influenced by the sugar chain structure; hydrolysis by gut microbiota can lead to the absorption of the aglycone (sapogenin). |
| Cmax (Maximum Plasma Concentration) | Data not publicly available. | Highly variable depending on the specific saponin (B1150181) and formulation. | Rate of absorption, extent of first-pass metabolism. |
| Tmax (Time to Maximum Plasma Concentration) | Data not publicly available. | Generally delayed, reflecting slow absorption from the gut. | Gastric emptying time, intestinal transit time, and rate of hydrolysis by gut microbiota. |
| AUC (Area Under the Curve) | Data not publicly available. | Generally low after oral administration, reflecting poor bioavailability. | Overall extent of absorption and rate of elimination. |
| Metabolism | Expected to undergo hydrolysis of glycosidic bonds by gut microbiota. | Primarily metabolized by gut microbiota through deglycosylation. The resulting aglycones can be absorbed and undergo further phase I and phase II metabolism in the liver.[2] | Composition and activity of the gut microbiota, hepatic enzyme activity. |
| Excretion | Likely excreted in feces as unabsorbed compound and metabolites. | Primarily excreted in bile and feces.[2] | Biliary and renal clearance mechanisms. |
Experimental Protocols
A robust and validated analytical method is crucial for the accurate determination of pharmacokinetic parameters. The following is a detailed methodology for a key experiment: the quantification of clematichinenoside AR in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on the work of Wang et al. (2012).[3]
Quantification of Clematichinenoside AR in Rat Plasma by LC-MS/MS
Objective: To determine the plasma concentration-time profile of clematichinenoside AR in rats following oral administration to calculate key pharmacokinetic parameters.
Materials and Reagents:
-
Clematichinenoside AR reference standard
-
Internal standard (e.g., a structurally similar saponin not present in the sample)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (or acetic acid)
-
Water (ultrapure)
-
Rat plasma (blank)
-
Solid-phase extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (containing a small percentage of formic or acetic acid to improve peak shape and ionization).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), either in positive or negative ion mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition the SPE cartridges with methanol (B129727) followed by water.
-
Load a known volume of rat plasma (e.g., 100 µL) spiked with the internal standard onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for:
-
Selectivity
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Recovery
-
Matrix effect
-
Stability (freeze-thaw, short-term, and long-term)
Pharmacokinetic Study Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing: Administer a single oral dose of clematichinenoside AR at a specific concentration.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Data Analysis: Plot the plasma concentration of clematichinenoside AR versus time. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis with appropriate software.
Visualizations: Experimental Workflow and Signaling Pathway
Experimental Workflow for Pharmacokinetic Analysis
Caption: Experimental workflow for the pharmacokinetic analysis of Clematis saponins in rats.
Wnt Signaling Pathway Modulation by Clematis Saponins
Total saponins from Radix Clematis have been shown to regulate the Wnt signaling pathway, which is implicated in various cellular processes, including cell proliferation and differentiation.[2] The following diagram illustrates a simplified canonical Wnt signaling pathway, which is a potential target for the therapeutic effects of Clematis saponins.
Caption: Simplified canonical Wnt signaling pathway, a target of Clematis saponins.
References
- 1. researchgate.net [researchgate.net]
- 2. Absorption, disposition, and pharmacokinetics of saponins from Chinese medicinal herbs: what do we know and what do we need to know more? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS assay for the quantitative determination of clematichinenoside AR in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Clematiganoside A
Immediate Safety and Handling Precautions
Saponins (B1172615), as a class of chemical compounds, can be toxic and should be handled with care.[1][2] Based on the safety data sheets of analogous toxic substances, compounds like Clematiganoside A may be toxic if swallowed, inhaled, or in contact with skin, and may cause skin irritation.[3] Therefore, adherence to strict safety protocols is crucial.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:
-
Protective eyewear (goggles, safety glasses, or a face shield).[4]
-
Chemical-resistant gloves.[4]
-
A lab coat or coveralls over personal clothing.[4]
-
Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or aerosols.
Handling Procedures:
-
Avoid creating dust when handling the solid form of the compound.[5]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
In case of accidental contact, follow first aid measures immediately and seek medical attention.
Hazard Summary and Protective Measures
The following table summarizes the potential hazards and recommended protective measures based on data for similar toxic compounds.
| Hazard Classification | Precautionary Statement | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Do not eat, drink or smoke when using this product. If swallowed, immediately call a poison center or doctor. | Standard laboratory PPE. |
| Acute Dermal Toxicity | Avoid contact with skin. Wear protective gloves/protective clothing. If on skin, wash with plenty of water. | Chemical-resistant gloves, lab coat/coveralls. |
| Acute Inhalation Toxicity | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | Use of a fume hood or adequate ventilation. Respiratory protection may be required. |
| Skin Irritation | Causes skin irritation. Wash skin thoroughly after handling. | Chemical-resistant gloves, lab coat/coveralls. |
Step-by-Step Disposal Protocol
Proper disposal of this compound is critical to prevent environmental contamination and ensure compliance with regulations. Do not dispose of this compound down the drain or in the regular trash.[6]
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, paper towels), in a designated, clearly labeled, and sealed hazardous waste container.
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Waste Labeling:
-
Label the hazardous waste container with the full chemical name ("this compound"), the approximate quantity, and the relevant hazard symbols (e.g., "Toxic").
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Follow your institution's specific guidelines for the storage of hazardous chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all necessary information about the waste, including its composition and quantity.
-
Follow their instructions for packaging and transportation.
-
-
Decontamination:
-
Thoroughly decontaminate all work surfaces, glassware, and equipment that came into contact with this compound using an appropriate cleaning agent.
-
Dispose of any materials used for decontamination as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers and drug development professionals can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. Toxicity and extraction of Saponin_Chemicalbook [chemicalbook.com]
- 2. Saponin - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 5. atticusllc.com [atticusllc.com]
- 6. Household Hazardous Materials | Department of Natural Resources [iowadnr.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
